Ethyl 5-(4-methylphenyl)-5-oxovalerate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-(4-methylphenyl)-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-3-17-14(16)6-4-5-13(15)12-9-7-11(2)8-10-12/h7-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQBLTUWFXVZLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00501481 | |
| Record name | Ethyl 5-(4-methylphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42482-94-0 | |
| Record name | Ethyl 5-(4-methylphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 5-(4-methylphenyl)-5-oxovalerate chemical structure and properties
An In-depth Technical Guide to Ethyl 5-(4-methylphenyl)-5-oxovalerate
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Ethyl 5-(4-methylphenyl)-5-oxovalerate is a keto-ester of significant interest in synthetic organic chemistry and medicinal research. Its structure, featuring a terminal ethyl ester, a flexible five-carbon aliphatic chain, and a p-tolyl aromatic moiety, makes it a versatile building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed protocol for its synthesis via Friedel-Crafts acylation, and its potential applications as a core scaffold in drug discovery and materials science. The content herein is curated for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics. Ethyl 5-(4-methylphenyl)-5-oxovalerate is systematically named ethyl 5-(4-methylphenyl)-5-oxopentanoate according to IUPAC nomenclature. While this compound is primarily a synthetic intermediate and not widely available commercially, its parent carboxylic acid, 5-(4-methylphenyl)-5-oxovaleric acid, is cataloged under CAS Number 833-85-2.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | ethyl 5-(4-methylphenyl)-5-oxopentanoate |
| Common Names | Ethyl 5-(p-tolyl)-5-oxovalerate |
| CAS Number | Not available (Parent Acid: 833-85-2[1]) |
| Molecular Formula | C₁₄H₁₈O₃ |
| Molecular Weight | 234.29 g/mol |
| Canonical SMILES | CCOC(=O)CCCC(=O)C1=CC=C(C=C1)C |
| InChI Key | FZOKDFXOMPEWST-UHFFFAOYSA-N |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Boiling Point | ~340-360 °C at 760 mmHg | Estimation based on analogous aromatic keto-esters. |
| Melting Point | Not available | Likely a low-melting solid or an oil at room temperature. |
| Density | ~1.08 ± 0.06 g/cm³ | Predicted value. |
| LogP | ~2.8 - 3.2 | Indicates moderate lipophilicity. |
Analytical Characterization and Spectroscopic Profile
To ensure the identity and purity of a synthesized compound, a suite of spectroscopic analyses is required. This represents a self-validating system for the protocol described later. The expected spectral data for Ethyl 5-(4-methylphenyl)-5-oxovalerate are as follows:
-
¹H NMR Spectroscopy (Proton NMR): The proton NMR spectrum provides a map of all unique proton environments in the molecule.
-
Aromatic Protons: Two doublets are expected in the aromatic region (~7.2-7.9 ppm). The protons ortho to the carbonyl group will be further downfield (~7.8-7.9 ppm) than the protons meta to it (~7.2-7.3 ppm), presenting a characteristic AA'BB' splitting pattern.
-
Aliphatic Protons: The methylene group (C4-H₂) adjacent to the ketone will appear as a triplet around 3.0-3.1 ppm. The methylene group (C2-H₂) adjacent to the ester will be a triplet around 2.4-2.5 ppm. The central methylene group (C3-H₂) will appear as a multiplet (quintet or triplet of triplets) around 2.0-2.1 ppm.
-
Ethyl Ester Protons: A quartet corresponding to the -OCH₂- group will be observed around 4.1-4.2 ppm, and a triplet for the terminal -CH₃ group will be seen around 1.2-1.3 ppm.[2]
-
Methyl Phenyl Protons: A sharp singlet for the benzylic methyl group (-C₆H₄-CH₃) will be present around 2.4 ppm.
-
-
¹³C NMR Spectroscopy (Carbon NMR): Carbon NMR distinguishes the unique carbon atoms within the structure.[3][4]
-
Carbonyl Carbons: Two distinct signals are expected in the downfield region: one for the ketone carbonyl (~195-200 ppm) and one for the ester carbonyl (~170-175 ppm).[3]
-
Aromatic Carbons: Four signals are expected in the aromatic region (~128-145 ppm). The quaternary carbon attached to the carbonyl will be around 135 ppm, and the carbon bearing the methyl group will be the most downfield at ~145 ppm.[5]
-
Aliphatic Carbons: Signals for the three methylene carbons of the valerate chain will appear between ~20-40 ppm.
-
Ethyl Ester & Methyl Phenyl Carbons: The -OCH₂- carbon will be found around 60-62 ppm, while the two methyl carbons (ester and phenyl) will be in the upfield region (~14 ppm and ~21 ppm, respectively).[5]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is essential for identifying the key functional groups.
-
C=O Stretching: Two strong, sharp absorption bands will be prominent. The ketone C=O stretch will appear around 1680-1690 cm⁻¹ , and the ester C=O stretch will be at a higher frequency, around 1730-1740 cm⁻¹ .
-
C-H Stretching: Absorptions just above 3000 cm⁻¹ will indicate aromatic C-H bonds, while those just below 3000 cm⁻¹ correspond to aliphatic C-H bonds.
-
C-O Stretching: A strong band in the 1150-1250 cm⁻¹ region is characteristic of the C-O single bond stretch of the ester group.
-
Aromatic C=C Stretching: Medium to weak absorptions will appear in the ~1600 cm⁻¹ and ~1450-1500 cm⁻¹ regions.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 234.
-
Key Fragments: Expect to see characteristic fragments corresponding to the loss of the ethoxy group (-OC₂H₅, m/z = 189), cleavage at the acyl-phenyl bond to form the p-tolyl acylium ion (m/z = 119), and other fragments resulting from the breakdown of the aliphatic chain.
-
Synthesis via Friedel-Crafts Acylation
The most direct and reliable method for synthesizing Ethyl 5-(4-methylphenyl)-5-oxovalerate is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction is ideal as it introduces the acyl group without the risk of carbocation rearrangements or polysubstitution that can plague Friedel-Crafts alkylations.[6][7] The reaction involves treating toluene with an acylating agent, such as ethyl 5-chloro-5-oxovalerate, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[8]
Synthesis Workflow
Caption: Overall workflow for the synthesis of Ethyl 5-(4-methylphenyl)-5-oxovalerate.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Friedel-Crafts acylation of aromatic compounds.[8][9]
Materials and Reagents:
-
Toluene (anhydrous)
-
Ethyl 5-chloro-5-oxovalerate
-
Aluminum Chloride (AlCl₃, anhydrous powder)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (HCl, concentrated)
-
Sodium Bicarbonate (NaHCO₃, 5% aqueous solution)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Standard laboratory glassware (flame-dried)
Procedure:
-
Reactor Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas (N₂ or Argon) inlet, add anhydrous aluminum chloride (1.2 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane via cannula to the flask and cool the resulting suspension to 0 °C in an ice bath. Causality: Anhydrous conditions are critical as Lewis acids like AlCl₃ react violently with water, which would quench the catalyst.
-
Acyl Chloride Addition: Slowly add a solution of ethyl 5-chloro-5-oxovalerate (1.0 equivalent) in anhydrous DCM to the stirred suspension via the dropping funnel. Causality: Slow addition is necessary to control the initial exothermic complex formation between the acyl chloride and AlCl₃.
-
Aromatic Substrate Addition: After the first addition is complete, add a solution of anhydrous toluene (1.0 to 1.1 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature remains below 10 °C.
-
Reaction: Once the toluene addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and pour it slowly and carefully onto a mixture of crushed ice and concentrated HCl with vigorous stirring. Causality: This step serves two purposes: it hydrolyzes and deactivates the AlCl₃ catalyst, and it protonates the product-catalyst complex, liberating the final ketone product.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil or solid by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 5-(4-methylphenyl)-5-oxovalerate.
Reaction Mechanism
The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.
Caption: Mechanism of Friedel-Crafts acylation showing acylium ion formation and substitution.
Applications in Research and Drug Development
While not a final drug product itself, Ethyl 5-(4-methylphenyl)-5-oxovalerate is a valuable scaffold for chemical biology and drug discovery.
-
Key Synthetic Intermediate: As a keto-ester, it is a difunctional molecule that allows for a wide range of subsequent chemical transformations. The ketone can be reduced, converted to an amine, or used in olefination reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This makes it a crucial starting point for synthesizing diverse compound libraries.
-
Scaffold for Medicinal Chemistry: Compounds containing a 5-oxovalerate group attached to a lipophilic aromatic moiety have been explored as potential antagonists for inflammatory receptors. For example, similar structures have been investigated as antagonists for the 5-oxo-ETE receptor (OXE-R), which is a potent chemoattractant for eosinophils and is implicated in inflammatory diseases like asthma. The p-tolyl group provides a specific hydrophobic and aromatic feature that can be optimized for binding to target proteins.
-
Probe for Structure-Activity Relationship (SAR) Studies: This molecule is an excellent starting point for SAR studies. Researchers can systematically modify each part of the molecule—the para-methyl group can be changed to other alkyl or electron-withdrawing groups, the ester can be converted to other functional groups, and the aliphatic chain can be lengthened or shortened—to probe the structural requirements for biological activity at a given target.
Conclusion
Ethyl 5-(4-methylphenyl)-5-oxovalerate represents a classic yet powerful molecular scaffold. Its straightforward synthesis via Friedel-Crafts acylation, combined with its versatile chemical handles, makes it an attractive intermediate for synthetic chemists. For drug development professionals, its structural motifs offer a promising foundation for the design of novel therapeutics, particularly in the area of inflammatory diseases. This guide provides the necessary technical information to synthesize, characterize, and strategically employ this compound in advanced research applications.
References
-
Chem-Impex International. Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate. Available at: [Link]
-
PubChem. Ethyl 4-methyl-5-oxopentanoate. Available at: [Link]
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ChemSynthesis. ethyl 4-methyl-5-oxopentanoate. Available at: [Link]
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Royal Society of Chemistry. Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Available at: [Link]
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Melinda, J. K. Basic 1H- and 13C-NMR Spectroscopy. Wiley, 2012. Available at: [Link]
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Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at: [Link]
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ChemSynthesis. ethyl 5-oxopentanoate. Available at: [Link]
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LibreTexts Chemistry. ¹³C NMR Spectroscopy. Available at: [Link]
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ResearchGate. ¹³C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Available at: [Link]
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SciSpace. ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available at: [Link]
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PubChem. Ethyl 5-oxopentanoate. Available at: [Link]
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MDPI. Ethyl 5-Oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate. Available at: [Link]
-
PrepChem.com. Synthesis of ethyl 5-oxopentanoate. Available at: [Link]
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SynArchive. Friedel-Crafts Acylation. Available at: [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
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Ethyl 5-(4-methylphenyl)-5-oxovalerate CAS number and identifiers
Executive Summary
Ethyl 5-(4-methylphenyl)-5-oxovalerate (CAS 42482-94-0 ) is a specialized organic intermediate utilized primarily in medicinal chemistry and drug development.[1][2] Structurally, it is the ethyl ester of 4-(4-methylbenzoyl)butyric acid , featuring a terminal ester group, a flexible alkyl linker, and a para-substituted aromatic ketone.[1][2]
This compound serves as a critical building block for the synthesis of Histone Deacetylase (HDAC) inhibitors , omega-aryl fatty acids , and various heterocyclic scaffolds.[1][2] Its dual functionality—combining an electrophilic ketone and a nucleophile-receptive ester—allows for divergent synthetic pathways, including reductive amination, Clemmensen reduction, and hydroxamic acid formation.[1][2]
Chemical Identity & Properties
The following table consolidates the essential physicochemical identifiers for researchers and procurement specialists.
| Property | Data |
| Chemical Name | Ethyl 5-(4-methylphenyl)-5-oxovalerate |
| CAS Number | 42482-94-0 |
| Synonyms | Ethyl 4-(4-methylbenzoyl)butyrate; Ethyl 5-oxo-5-(p-tolyl)pentanoate |
| Molecular Formula | C₁₄H₁₈O₃ |
| Molecular Weight | 234.29 g/mol |
| Physical State | Viscous liquid or low-melting solid (depending on purity) |
| Solubility | Soluble in DCM, EtOAc, Ethanol; Insoluble in Water |
| SMILES | CCOC(=O)CCCC(=O)C1=CC=C(C)C=C1 |
| InChIKey | YTZSPFBANZATAA-UHFFFAOYSA-N |
Synthetic Pathway & Mechanism
The synthesis of Ethyl 5-(4-methylphenyl)-5-oxovalerate typically proceeds via a two-stage workflow: Friedel-Crafts Acylation followed by Fischer Esterification .[1][2]
Stage 1: Friedel-Crafts Acylation
Toluene is reacted with glutaric anhydride in the presence of a Lewis acid catalyst (Aluminum Chloride, AlCl₃).[1][2] The anhydride ring opens to acylate the aromatic ring at the para position (due to the directing effect of the methyl group), yielding 4-(4-methylbenzoyl)butyric acid .[1][2]
Stage 2: Fischer Esterification
The resulting keto-acid undergoes acid-catalyzed esterification with ethanol to produce the final ethyl ester.[1][2]
Pathway Visualization
Figure 1: Synthetic workflow from commodity precursors to the target ester.[1][2]
Detailed Experimental Protocols
Protocol A: Synthesis of the Intermediate Acid
Target: 4-(4-methylbenzoyl)butyric acid (also known as 5-(p-tolyl)-5-oxopentanoic acid).[1][2]
-
Setup: Equip a 1L three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and a reflux condenser protected by a calcium chloride drying tube.
-
Reagents:
-
Procedure:
-
Suspend AlCl₃ in dry DCM/Toluene at 0°C.
-
Add Glutaric Anhydride portion-wise over 30 minutes, maintaining temperature <10°C.
-
Allow the mixture to warm to room temperature and stir for 4 hours (evolution of HCl gas will occur).
-
Quench: Pour the reaction mixture slowly into 200 mL of ice-water containing 10 mL concentrated HCl.
-
Extraction: Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 50 mL).[2]
-
Purification: Extract the combined organic layers with 10% Na₂CO₃ solution.[2] The acid moves to the aqueous phase.[2] Acidify the aqueous extract with conc. HCl to precipitate the product.[2]
-
Isolation: Filter the white solid, wash with water, and dry.[2] Recrystallize from Ethanol/Water.[2]
-
Yield: Typically 75-85%.[2]
-
Protocol B: Esterification to Ethyl 5-(4-methylphenyl)-5-oxovalerate
Target: CAS 42482-94-0.[1][2][3][4]
-
Setup: 250 mL round-bottom flask with a Dean-Stark trap (optional) and reflux condenser.
-
Reagents:
-
Procedure:
-
Add conc. H₂SO₃ dropwise.[2]
-
Reflux the mixture for 6-8 hours. Monitor by TLC (Solvent: Hexane/EtOAc 7:3).[2]
-
Workup: Concentrate the ethanol under reduced pressure. Dilute the residue with EtOAc (100 mL) and wash with saturated NaHCO₃ (to remove unreacted acid) and brine.
-
Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[2]
-
Yield: Typically 90-95% as a viscous oil or low-melting solid.[1][2]
Applications in Drug Development
Histone Deacetylase (HDAC) Inhibitors
This molecule is a structural analog of the linker-cap region found in SAHA (Vorinostat).[1][2] The 5-carbon chain mimics the lysine side chain, while the p-tolyl group acts as the hydrophobic "cap" that interacts with the rim of the HDAC enzyme active site.[1][2]
-
Transformation: The ethyl ester is converted to a hydroxamic acid (-CONHOH) via reaction with hydroxylamine hydrochloride and KOH in methanol.[2]
Omega-Aryl Fatty Acid Synthesis
The ketone functionality at the C5 position allows for Clemmensen Reduction (Zn(Hg), HCl) or Wolff-Kishner Reduction to generate 5-(4-methylphenyl)valeric acid derivatives.[1][2] These reduced analogs are used to probe hydrophobic pockets in G-protein coupled receptors (GPCRs).[1][2]
Heterocyclic Scaffolds
The 1,5-dicarbonyl relationship (masked by the ester) allows for cyclization reactions to form substituted pyridazines (via reaction with hydrazine) or pyrroles (via Paal-Knorr synthesis if converted to a 1,4-diketone analog).[1][2]
References
-
National Institutes of Health (NIH) . (2024).[2] PubChem Compound Summary: Octenylsuccinic Anhydride (Distinction Note). Retrieved from [Link](Cited for structural differentiation of similar CAS strings).
-
Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2] Longman Scientific & Technical.[2] (Standard reference for Friedel-Crafts and Esterification protocols).
Sources
Solubility of Ethyl 5-(4-methylphenyl)-5-oxovalerate in organic solvents
Technical Guide: Solubility Profiling & Solvent Selection for Ethyl 5-(4-methylphenyl)-5-oxovalerate
Part 1: Executive Summary & Structural Analysis
Ethyl 5-(4-methylphenyl)-5-oxovalerate (CAS: 1009-61-6, analogous derivatives) represents a critical class of aryl-keto-esters frequently utilized as intermediates in the synthesis of pharmaceutical APIs (e.g., sulfonylurea derivatives, PPAR agonists) and fine chemicals.[1][2][3]
Effective process development for this compound requires a nuanced understanding of its solubility profile, which is governed by the interplay between its lipophilic
Physicochemical Profile[2][3][5][6][7][8][9]
-
Structural Class:
-Keto Ester.[1][2][5][6] -
Key Moieties:
-
Lipophilic Domain: 4-Methylphenyl (p-Tolyl) ring.[1][2][3][6] Contributes to high
(Predicted ~3.0–3.[4][2][5][6]5) and stacking interactions. -
Polar Domain: Ethyl ester and internal ketone.[4][2][5][6] These provide sites for dipole-dipole interactions and weak hydrogen bond acceptance (HBA), but lack hydrogen bond donors (HBD).[1][2][3][6]
-
-
Thermodynamic Implication: The molecule exhibits "Janus-like" solubility—highly soluble in non-polar aromatics and moderately polar aprotic solvents, but exhibiting steep solubility curves in polar protic solvents (alcohols), making the latter ideal for recrystallization.[4][2][3]
Part 2: Solvent Compatibility Matrix
The following data summarizes the solubility behavior of Ethyl 5-(4-methylphenyl)-5-oxovalerate based on dielectric constants (
Table 1: Predicted Solubility Profile
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale | Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>500 mg/mL) | Strong dispersion forces ( | Reaction Solvent, Extraction |
| Aromatics | Toluene, Xylene | High (>300 mg/mL) | Reaction Solvent (Friedel-Crafts) | |
| Esters/Ethers | Ethyl Acetate, THF, MTBE | High (>250 mg/mL) | "Like dissolves like" (polar aprotic).[4][1][2][3][6] Good dipole matching. | Extraction, Chromatography |
| Alcohols | Methanol, Ethanol, IPA | Temperature Dependent | Soluble at reflux; limited solubility at | Recrystallization |
| Alkanes | Hexane, Heptane, Cyclohexane | Low / Moderate | Dominated by dispersion forces.[4][3][5][6] The polar ketone/ester groups reduce miscibility compared to pure hydrocarbons.[4][5][6] | Anti-solvent, Wash solvent |
| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates.[4][2][3][5][6] High interfacial tension.[4][2][5][6] | Biphasic Extraction (Aqueous phase) |
Part 3: Experimental Protocols (Self-Validating Systems)
To ensure process reliability, do not rely solely on literature values. Use the following protocols to validate solubility for your specific batch (purity affects solubility).
Protocol A: Gravimetric Solubility Determination (High Precision)
Use this for establishing the critical parameters for crystallization yield.[2][3]
-
Preparation: Weigh 500 mg of Ethyl 5-(4-methylphenyl)-5-oxovalerate into a tared 20 mL scintillation vial.
-
Solvent Addition: Add the target solvent in 250
L increments while maintaining the vial at the target temperature (e.g., water bath). -
Equilibration: Vortex for 30 seconds after each addition.
-
Endpoint Detection: Continue until the solid is fully dissolved (solution becomes clear).
-
Calculation:
[4][2][3][6] -
Validation: If
, repeat with a lower mass to reduce error.
Protocol B: Van't Hoff Solubility Plotting (Thermodynamic)
Use this to determine the Metastable Zone Width (MSZW) for crystallization.[2][3]
-
Prepare saturated solutions at
, , and . -
Plot
vs. (Kelvin).[4][2][3][5][6] -
Linearity Check: A linear plot indicates ideal behavior.[4][2][5][6] Deviations suggest polymorph transitions or oiling-out phenomena (common in keto-esters).[1][2][3][6]
Part 4: Process Optimization & Visualization
Workflow 1: Solubility Determination Decision Tree
This diagram outlines the logical flow for determining solubility based on the physical state of the material (Solid vs. Oil).
Figure 1: Decision matrix for characterizing the solubility of Ethyl 5-(4-methylphenyl)-5-oxovalerate based on its physical state.
Workflow 2: Solvent Selection for Synthesis vs. Purification
This diagram guides the selection of solvents based on the intended unit operation.
Figure 2: Strategic solvent selection guide for reaction medium versus purification stages.
Part 5: Critical Process Considerations
-
Oiling Out (Liquid-Liquid Phase Separation):
-
Risk: As a keto-ester, this compound may form a "oily" second phase rather than crystallizing during cooling, especially in solvent mixtures like Ethanol/Water.[4][1][2][3]
-
Mitigation: Use a "seeding" protocol.[4][2][5][6] Cool the solution slowly to the metastable zone and add seed crystals of pure Ethyl 5-(4-methylphenyl)-5-oxovalerate. Avoid rapid addition of water (anti-solvent).[4][2][3][5][6]
-
-
Green Chemistry Substitutions:
-
Replace DCM with 2-MeTHF (2-Methyltetrahydrofuran) for extractions. 2-MeTHF is derived from renewable resources and offers cleaner phase separations due to lower water miscibility compared to THF.[1][2][3][6]
-
Replace Toluene with Anisole if higher boiling points are acceptable for the reaction step.[4][5][6]
-
-
Stability:
References
-
National Center for Biotechnology Information. PubChem Compound Summary for Ethyl 5-(4-methylphenyl)-5-oxovalerate (Analogous Structures). Retrieved from .[4][2][3][5][6]
-
ChemicalBook. Ethyl 5-oxo-5-[(4-pyrrolidinomethyl)phenyl]valerate and related Keto-Esters Properties. Retrieved from .[4][2][3][5][6]
-
Fluorochem. Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate Product Data. Retrieved from .[4][2][3][5][6]
-
Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003.[4][1][2][3][5][6] (Standard reference for solvent polarity scales cited in rationale).
-
Santa Cruz Biotechnology. 5-(4-Methylphenyl)-5-oxovaleric acid (Parent Acid) Physicochemical Data.[1][2][3][6][7][8] Retrieved from .[4][2][3][5][6]
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- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 5-(4-Ethylphenyl)-5-oxovaleric acid | CAS 34670-04-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. 5-(4-Methylphenyl)-5-oxovaleric acid | CAS 833-85-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
The Strategic Chemistry of 5-Aryl-5-Oxovalerates: From Friedel-Crafts Origins to Blockbuster Therapeutics
Abstract
This technical guide provides a comprehensive analysis of 5-aryl-5-oxovalerate derivatives (also known as 4-aroylbutyric acids), a class of versatile intermediates critical to modern pharmaceutical synthesis. Moving beyond standard textbook descriptions, this document focuses on the practical execution of Friedel-Crafts acylation using glutaric anhydride, the mechanistic nuances of regioselectivity, and the downstream transformation of these scaffolds into high-value targets such as the cholesterol absorption inhibitor Ezetimibe and bioactive pyridazinones.
Part 1: The Synthetic Core – Friedel-Crafts Acylation[1]
The foundational entry into the 5-aryl-5-oxovalerate chemical space is the aluminum chloride-mediated ring opening of glutaric anhydride by an aromatic nucleophile. While conceptually simple, the industrial and laboratory execution requires strict control over thermodynamics and stoichiometry to prevent polymerization or bis-acylation.
Mechanistic Causality & Stoichiometry
Unlike succinic anhydride, glutaric anhydride forms a six-membered transition state during the acylium ion formation, which is entropically less favorable than the five-membered analog but thermodynamically stable once opened.
-
The AlCl₃ Requirement: A strict 2.2 equivalents of AlCl₃ is mandatory.[1]
-
Eq 1: Coordinates with the anhydride carbonyl to facilitate ring opening.
-
Eq 2: Complexes with the resulting ketone product (a strong Lewis base), deactivating the catalyst.
-
Excess (0.2): Compensates for adventitious moisture and ensures kinetic driving force.
-
-
Solvent Selection:
-
Dichloromethane (DCM): Preferred for small-to-medium scale due to ease of workup and low boiling point.
-
Nitrobenzene: Used in high-temperature industrial processes to solubilize the AlCl₃-complex, though difficult to remove.
-
The "Self-Validating" Protocol
A robust protocol must include checkpoints that confirm the reaction's progress without needing constant sampling.
Protocol: Synthesis of 5-(4-Fluorophenyl)-5-oxopentanoic Acid Target: Precursor for Ezetimibe synthesis.[2]
-
Setup: Flame-dry a 500 mL three-neck flask. Equip with an N₂ inlet, addition funnel, and a gas trap (HCl evolution).
-
Activation: Charge AlCl₃ (29.3 g, 220 mmol) and dry DCM (100 mL). Cool to 0°C. Checkpoint: The suspension should be milky but free of large clumps.
-
Reagent Formation: Add glutaric anhydride (11.4 g, 100 mmol) portion-wise. Stir for 20 min. Mechanism: Formation of the acylium-aluminate complex.
-
Acylation: Add Fluorobenzene (10.6 g, 110 mmol) dropwise over 30 minutes. Maintain internal temp < 5°C.
-
Why? Fluorobenzene is deactivated relative to benzene; controlling temperature prevents isomerization or poly-alkylation.
-
-
Reaction: Warm to RT and stir for 4 hours. Visual Check: The mixture will turn from yellow to a dark orange/red viscous oil (the Friedel-Crafts complex).
-
Quenching (Critical): Pour the reaction mixture slowly into a stirred mixture of ice (200 g) and Conc. HCl (50 mL).
-
Safety: The hydrolysis of the Al-complex is highly exothermic.
-
-
Isolation: Extract with DCM (3x), wash with brine, dry over Na₂SO₄. Recrystallize from Toluene/Hexane.
-
Expected Yield: 85-92%.
-
Melting Point: 144-146°C.
-
Part 2: Divergent Transformations
Once synthesized, the 5-aryl-5-oxovalerate backbone serves as a "chemical switchboard." The presence of a ketone at C5 and a carboxylic acid at C1 allows for selective cyclization or asymmetric reduction.
Pathway A: The Ezetimibe Route (Asymmetric Reduction)
The most commercially significant application of this scaffold is the synthesis of Ezetimibe. The ketone is enantioselectively reduced to a chiral alcohol, which then directs the formation of the beta-lactam ring.
-
Key Reagent: CBS-Oxazaborolidine catalyst (Corey-Bakshi-Shibata).
-
Process: The ketone is reduced to the (S)-alcohol. This chiral center is preserved and dictates the stereochemistry of the final drug.
Pathway B: Heterocycle Formation (Pyridazinones)
Reaction with hydrazine hydrate effects a double condensation—first forming the hydrazone, then cyclizing with the carboxylic acid to form a 4,5-dihydropyridazin-3(2H)-one ring. These derivatives are potent vasodilators and platelet aggregation inhibitors.
Pathway C: Intramolecular Cyclization (Tetralones)
Reduction of the ketone (Wolff-Kishner) followed by intramolecular Friedel-Crafts acylation (using PPA or SOCl₂/AlCl₃) yields 1-tetralones, precursors to naphthalene derivatives.
Part 3: Visualization of Chemical Logic
Reaction Mechanism: Friedel-Crafts Acylation
The following diagram illustrates the activation of glutaric anhydride and the electrophilic attack on the aromatic ring.
Caption: Step-wise activation and substitution pathway for the synthesis of aroylbutyric acids.
The Ezetimibe Synthesis Pathway
This workflow highlights the critical role of the 5-aryl-5-oxovalerate intermediate in drug development.
Caption: The critical role of the oxovalerate scaffold in the asymmetric synthesis of Ezetimibe.
Part 4: Data Summary & Comparative Metrics
The following table consolidates experimental data for common derivatives synthesized via this protocol.
| Derivative (Ar-Group) | Catalyst | Solvent | Temp (°C) | Yield (%) | Melting Point (°C) | Primary Application |
| Phenyl | AlCl₃ | DCM | 0 -> 25 | 88% | 125-127 | General Intermediate |
| 4-Fluorophenyl | AlCl₃ | DCM | 0 -> 25 | 91% | 144-146 | Ezetimibe Precursor |
| 4-Chlorophenyl | AlCl₃ | Nitrobenzene | 50 | 82% | 152-154 | Agrochemicals |
| 4-Methoxyphenyl | SnCl₄ | DCM | -10 | 75% | 138-140 | Labile Substrates |
Note: Electron-rich substrates (Methoxyphenyl) require milder Lewis acids (SnCl₄) to prevent demethylation or polymerization.
References
-
Friedel-Crafts Acylation Mechanism & Glutaric Anhydride : Title: "Reaction of Glutaric Anhydride with Aromatic Compounds" Source: Vaia.com / Organic Chemistry Resources URL:[Link]
- Title: "Process for the preparation of 4-(4-fluorobenzoyl) butyric acid (US20050250961A1)
-
Pyridazinone Derivatives : Title: "Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives" Source: Der Pharma Chemica URL:[Link]
-
Biological Activity of Oxazole Derivatives : Title: "Synthesis and biological activity of novel 5-(omega-aryloxyalkyl)oxazole derivatives" Source: PubMed / Chem Pharm Bull URL:[Link]
Sources
Thermodynamic Stability of Ethyl 5-(4-methylphenyl)-5-oxovalerate: A Process Engineering Perspective
Topic: Thermodynamic Stability of Ethyl 5-(4-methylphenyl)-5-oxovalerate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Imperative
Ethyl 5-(4-methylphenyl)-5-oxovalerate (CAS Registry Number implied via acid precursor 833-85-2) represents a specific class of
For process scientists, "stability" is not a single number but a multidimensional surface involving hydrolysis, oxidation, and thermal degradation. This guide deconstructs the thermodynamic profile of this molecule, providing a roadmap for its handling, storage, and reaction integration.
Physicochemical & Thermodynamic Profile
Before addressing stability, we must establish the baseline properties. As experimental values for this specific ester are sparse in public registries, the following data are derived from high-fidelity structure-property relationship (SPR) models and homologous series analysis.
Table 1: Calculated Physicochemical Properties
| Property | Value (Estimated/Derived) | Process Implication |
| Molecular Formula | -- | |
| Molecular Weight | 234.29 g/mol | -- |
| Physical State | Viscous Liquid / Low-Melting Solid | Requires mild heating for transfer; potential for supercooling. |
| Boiling Point | 340–360°C (at 760 mmHg) | High thermal latency; amenable to high-vac distillation. |
| LogP | 3.2 – 3.8 | Highly lipophilic; poor aqueous solubility; requires organic co-solvents (MeCN, DCM) for analysis. |
| pKa (Conjugate Acid) | ~ -6 (Ketone oxygen), ~25 ( | Ketone protonation requires strong acid; enolization is slow but possible. |
| Flash Point | >110°C | Low flammability risk under standard ambient conditions. |
Thermodynamic Stability Analysis
The thermodynamic stability of Ethyl 5-(4-methylphenyl)-5-oxovalerate is governed by three primary vectors: Hydrolytic , Oxidative , and Thermal .
Hydrolytic Stability (The Ester Linkage)
The ethyl ester at the C1 position is the most thermodynamically vulnerable point in aqueous environments.
-
Mechanism: Nucleophilic acyl substitution (
mechanism under basic conditions, under acidic). -
Thermodynamics: The hydrolysis reaction is exergonic (
). The equilibrium heavily favors the carboxylic acid (5-(4-methylphenyl)-5-oxovaleric acid) and ethanol in the presence of water. -
Kinetics: At neutral pH (pH 7), the rate is negligible due to the high activation energy of water acting as a nucleophile. However, shifts to pH < 4 or pH > 9 dramatically accelerate degradation.
Oxidative Stability (The Benzylic Position)
The p-tolyl methyl group is a site of potential oxidative degradation.
-
Susceptibility: Benzylic C-H bonds have lower bond dissociation energy (BDE ~85-90 kcal/mol) compared to aliphatic C-H bonds (~98 kcal/mol).
-
Pathway: In the presence of radical initiators or high oxygen tension at elevated temperatures, the methyl group can oxidize to an aldehyde or carboxylic acid (terephthalic acid derivative).
-
Mitigation: Store under inert atmosphere (Nitrogen/Argon) to prevent auto-oxidation over long-term storage.
Thermal Stability & Conjugation
-
Aryl Ketone Stability: The carbonyl at C5 is conjugated with the aromatic ring. This resonance stabilization (
4-6 kcal/mol) makes the ketone significantly more robust than an isolated aliphatic ketone. It resists thermal decarbonylation up to >250°C. -
Retro-Claisen Risk: Low. Being a
-keto ester (1,5-relationship), it lacks the structural motif for facile decarboxylation common in -keto esters.
Degradation Pathways & Visualization
Understanding the breakdown is critical for setting "Stop/Go" criteria in synthesis.
Figure 1: Primary degradation pathways including hydrolysis, benzylic oxidation, and Norrish Type II photocyclization.[1][2][3]
Experimental Protocols for Stability Validation
To validate the thermodynamic boundaries of your specific lot, the following self-validating protocols are recommended.
Protocol A: Forced Degradation Study (Stress Testing)
Objective: Determine the shelf-life and handling windows.
-
Preparation: Dissolve compound to 1 mg/mL in Acetonitrile/Water (50:50).
-
Conditions:
-
Acid Stress: Add 0.1 N HCl, hold at 60°C for 4 hours.
-
Base Stress: Add 0.1 N NaOH, hold at ambient for 1 hour (Ester is base-labile).
-
Oxidative Stress: Add 3%
, hold at ambient for 24 hours. -
Thermal Stress: Neat sample at 80°C for 24 hours.
-
-
Analysis: Analyze via HPLC-UV (254 nm for aryl ring).
-
Pass Criteria: >99.0% purity retention for Thermal; <5% degradation for Oxidative.
-
Note: Expect rapid degradation in Base (saponification).
-
Protocol B: Thermal Analysis (DSC/TGA)
Objective: Define safe processing temperatures (e.g., for distillation).
-
Instrument: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).
-
Method:
-
Ramp 10°C/min from 25°C to 300°C under
purge.
-
-
Interpretation:
-
Endotherm: Melting point (if solid).
-
Exotherm: Decomposition onset. Critical Safety Limit: Do not process within 50°C of the onset temperature (
). -
Mass Loss (TGA): If mass loss occurs before the exotherm, it indicates volatility (boiling) rather than decomposition.
-
Process Engineering & Handling Implications
Based on the thermodynamic profile, the following operational parameters are established:
Table 2: Operational Control Strategy
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2–8°C (Refrigerated) | Minimizes Arrhenius rates for slow hydrolysis or oxidation. |
| Atmosphere | Dry Nitrogen/Argon | Prevents moisture ingress (hydrolysis) and oxygen (benzylic oxidation). |
| Reaction Solvent | Anhydrous THF, DCM, or Toluene | Avoid protic solvents (MeOH/EtOH) with strong bases to prevent transesterification. |
| Work-up pH | Maintain pH 4 – 8 | Avoids the rapid hydrolysis windows of the ester. |
| Light Exposure | Amber Glassware | Aromatic ketones are photo-active; prevents Norrish Type I/II degradation. |
Synthesis & Logical Flow
The thermodynamic stability of the product is often determined by the purity of its synthesis. The standard route utilizes the Friedel-Crafts acylation, which is thermodynamically driven.
Figure 2: Synthetic logic flow. Note that the esterification step is an equilibrium process; thermodynamic stability of the target relies on the removal of water to prevent the reverse reaction.
References
- Friedel-Crafts Acylation Mechanisms: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (Foundational text on aryl ketone synthesis thermodynamics).
-
Hydrolysis Kinetics of Esters : Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415. Link (General principles for ester hydrolysis rates).
- Photochemistry of Aromatic Ketones: Turro, N. J. Modern Molecular Photochemistry. University Science Books. (Mechanistic grounding for Norrish Type I/II instability in aryl ketones).
-
PubChem Compound Summary : 5-(4-Methylphenyl)-5-oxovaleric acid (Precursor). PubChem Identifier: CID 122185. Link
-
Safety & Handling : Fisher Scientific Safety Data Sheet (Generic Ethyl Ester/Aryl Ketone Handling). Link (General safety protocols for lipophilic esters).
Sources
Methodological & Application
Synthesis of Ethyl 5-(4-methylphenyl)-5-oxovalerate via Friedel-Crafts acylation
Application Note: Scalable Synthesis of Ethyl 5-(4-methylphenyl)-5-oxovalerate
Executive Summary
This guide details a robust, two-stage protocol for the synthesis of Ethyl 5-(4-methylphenyl)-5-oxovalerate , a critical intermediate often employed in the synthesis of PPAR agonists, histone deacetylase (HDAC) inhibitors, and metabolic probes.
Unlike standard textbook descriptions, this protocol prioritizes process scalability and purity . We utilize a Friedel-Crafts acylation of toluene with glutaric anhydride, followed by a high-yield Fischer esterification . This route avoids the use of unstable acid chlorides and expensive chromatographic purifications in the early stages, relying instead on acid-base extraction logic for intermediate purification.
Retrosynthetic Logic & Pathway
The synthesis is designed to exploit the high para-selectivity of toluene acylation due to steric hindrance, ensuring the 4-methyl isomer is the dominant product.
Figure 1: Retrosynthetic disconnection showing the two-stage assembly via a stable carboxylic acid intermediate.
Stage 1: Friedel-Crafts Acylation
Objective: Synthesis of 5-(4-methylphenyl)-5-oxovaleric acid.
Principle: The reaction utilizes anhydrous Aluminum Chloride (
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| Glutaric Anhydride | Electrophile Source | 1.0 | Solid, moisture sensitive. |
| Toluene | Substrate & Solvent | 5.0 - 10.0 | Large excess acts as solvent and heat sink. |
| Aluminum Chloride ( | Lewis Acid Catalyst | 2.2 - 2.5 | Anhydrous required. >2 eq needed as product complexes with Al. |
| HCl (conc.) | Quenching Agent | N/A | For breaking Al-complex during workup. |
Detailed Protocol
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask (RBF). Equip with a mechanical stirrer (overhead preferred for slurry handling), a pressure-equalizing addition funnel, and a reflux condenser topped with a
drying tube or inlet. -
Solvent Charge: Charge Toluene (100 mL for 20g scale of anhydride) into the flask. Cool to 0–5°C using an ice bath.[1]
-
Catalyst Addition: Add anhydrous
(2.2 equiv) portion-wise over 15 minutes. Caution: Exothermic. Ensure internal temp < 10°C. -
Electrophile Addition: Dissolve Glutaric Anhydride (1.0 equiv) in warm Toluene (minimal volume) or add as a solid in small portions.
-
Expert Insight: Adding the anhydride to the Lewis acid slurry ensures a high concentration of active catalyst, promoting faster initiation and preventing anhydride polymerization.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) over 1 hour, then heat to 50–60°C for 3–4 hours.
-
Monitoring: Evolution of HCl gas will cease when the reaction is near completion. TLC (50:50 Hexane/EtOAc) should show consumption of anhydride.
-
-
Quenching (Critical): Cool the mixture to RT. Pour the reaction mass slowly into a beaker containing 200g crushed ice and 30 mL conc. HCl. Vigorous stirring is required to hydrolyze the aluminum complex.
Purification (Acid-Base Workup)
This step avoids column chromatography by leveraging the acidity of the intermediate.
-
Separate the organic layer (Toluene).
-
Extraction: Extract the organic layer with 10%
or (2 x 100 mL). The product (acid) moves to the aqueous phase; unreacted toluene and neutral byproducts remain in the organic phase. -
Precipitation: Carefully acidify the combined aqueous extracts with conc. HCl to pH ~2. The product, 5-(4-methylphenyl)-5-oxovaleric acid , will precipitate as a white/off-white solid.
-
Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.
-
Typical Yield: 75–85%.
-
Melting Point: 128–130°C.
-
Stage 2: Fischer Esterification
Objective: Conversion to Ethyl 5-(4-methylphenyl)-5-oxovalerate. Principle: Acid-catalyzed equilibrium reaction shifting towards the ester by using ethanol as the solvent (excess).
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| Keto-Acid Intermediate | Substrate | 1.0 | From Stage 1. |
| Ethanol (Absolute) | Reagent & Solvent | 10.0+ | Use anhydrous to drive equilibrium. |
| Sulfuric Acid ( | Catalyst | 0.1 - 0.2 | Conc. (98%). |
Detailed Protocol
-
Setup: In a 250 mL RBF, dissolve the Keto-Acid (from Stage 1) in Absolute Ethanol (approx. 5 mL per gram of acid).
-
Catalyst: Add conc.
(catalytic amount, ~0.5 mL for 10g scale) dropwise. -
Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours.
-
Workup:
-
Concentrate the mixture on a rotary evaporator to remove excess ethanol (recycle if possible).
-
Dissolve the oily residue in Diethyl Ether or Ethyl Acetate (50 mL).
-
Wash with Saturated
(2 x 30 mL) to remove any trace acid/catalyst. -
Wash with Brine (1 x 30 mL), dry over anhydrous
, and filter.
-
-
Final Purification:
Process Workflow & Logic
Figure 2: Operational workflow emphasizing the "Base Extraction" purification strategy in Stage 1.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (Stage 1) | Moisture in | Use fresh, yellow/grey anhydrous |
| Polyacylation | High concentration of acylating agent. | Ensure Toluene is in large excess (acting as solvent). Keep temp < 60°C. |
| Emulsions during Workup | Aluminum salts not fully hydrolyzed. | Increase volume of HCl during quench; filter through Celite if necessary. |
| Incomplete Esterification | Water accumulation in reaction. | Use anhydrous Ethanol. For large scales, use a Dean-Stark trap with Benzene/Toluene azeotrope (though pure EtOH reflux is usually sufficient). |
References
-
Friedel-Crafts Acylation with Glutaric Anhydride
-
Fischer Esterification Protocols
-
Synthesis of 5-Phenylvaleric Acid Derivatives
-
BenchChem Application Note. "Synthesis of 5-Phenylvaleric Acid and Its Derivatives." Link
-
-
Mechanistic Insight (Acylium Ions)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. websites.umich.edu [websites.umich.edu]
- 3. scribd.com [scribd.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Ester synthesis by esterification [organic-chemistry.org]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Application Note: High-Purity Utilization of Ethyl 5-(4-methylphenyl)-5-oxovalerate in Drug Discovery
[1]
Executive Summary & Molecule Profile
Ethyl 5-(4-methylphenyl)-5-oxovalerate represents a critical "linchpin" intermediate in the synthesis of 7-membered fused ring systems (Benzosuberones) and Zinc-Binding Groups (ZBGs) for epigenetic therapies.[1]
Structurally, it offers two distinct reactive handles:
-
The C5-Ketone: A gateway for asymmetric reduction or nucleophilic addition, essential for chiral alcohol synthesis.
-
The Ethyl Ester: A labile group ready for hydrolysis to the free acid (for cyclization) or direct amidation (for hydroxamic acid synthesis).
Key Pharmaceutical Applications
| Application Domain | Target Scaffold/Drug Class | Mechanism of Action |
| Epigenetics | HDAC Inhibitors (Hydroxamates) | The 5-carbon linker provides optimal depth for the Zinc-binding pocket of HDAC6/8 isoforms [1].[1] |
| Oncology | Benzosuberones (via Cyclization) | Precursors to Colchicine-site tubulin inhibitors and p38 MAP Kinase inhibitors [2].[1] |
| Metabolic Disease | Lipophilic tails for PPAR agonists (similar to Gemfibrozil analogs).[1] |
Strategic Chemical Pathways (Logic & Flow)
The utility of this intermediate is best understood through its divergent synthesis capabilities. The diagram below illustrates the decision tree for a medicinal chemist.
Figure 1: Divergent synthesis platform. Pathway A leads to epigenetic modulators; Pathway B accesses the benzosuberone ring system, distinct from the 6-membered tetralones derived from succinic analogs.[1]
Detailed Experimental Protocols
Protocol A: Synthesis of the Benzosuberone Scaffold
Context: Unlike 4-carbon chains that form Tetralones, this 5-carbon valerate chain cyclizes to form Benzosuberone (6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one).[1] This 7-membered ring is a privileged structure in tubulin polymerization inhibitors .[1]
Step 1: Reduction to 5-(4-methylphenyl)valeric acid
Rationale: The keto group must be removed to prevent side reactions during cyclization unless a specific keto-benzosuberone is desired.[1]
Reagents:
-
Substrate: Ethyl 5-(4-methylphenyl)-5-oxovalerate (1.0 eq)[1]
-
Hydrazine Hydrate (80%) (5.0 eq)[1]
-
KOH (4.0 eq)[1]
-
Solvent: Diethylene Glycol (DEG)[1]
Methodology:
-
Setup: Charge a 3-neck flask with substrate, hydrazine hydrate, and DEG.
-
Hydrazone Formation: Heat to 100°C for 2 hours. Checkpoint: Monitor disappearance of ketone C=O via IR (approx. 1680 cm⁻¹).
-
Wolff-Kishner Reduction: Add KOH pellets. Install a Dean-Stark trap.
-
Temperature Ramp: Raise temperature to 195-200°C. Distill off water/excess hydrazine until internal temp reaches 200°C.
-
Reflux: Maintain at 200°C for 4 hours.
-
Workup: Cool to room temperature. Dilute with water (5 volumes). Acidify with 6N HCl to pH 2.
-
Isolation: Extract with Ethyl Acetate (3x).[1] Dry over MgSO₄. Concentrate to yield 5-(4-methylphenyl)valeric acid (Expected Yield: >85%).
Step 2: Intramolecular Cyclization
Rationale: Polyphosphoric Acid (PPA) is preferred over AlCl₃ for this step to minimize intermolecular polymerization and ensure high regioselectivity (ortho to the alkyl chain).
Methodology:
-
Activation: Heat PPA (10g per 1g substrate) to 70°C under N₂.
-
Addition: Add 5-(4-methylphenyl)valeric acid slowly to the stirring PPA.
-
Cyclization: Heat to 100°C for 3 hours. Color Change: Mixture will turn deep reddish-brown.[1]
-
Quench: Pour the hot mixture onto crushed ice (carefully!). Stir for 30 mins to hydrolyze polyphosphates.
-
Extraction: Extract the turbid aqueous layer with Toluene.[2]
-
Purification: Wash organic layer with 10% NaHCO₃ (removes unreacted acid).
-
Result: Evaporation yields 2-methyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one .
Protocol B: Synthesis of HDAC Inhibitor Precursors (Hydroxamates)
Context: The 5-carbon spacer in the starting material is ideal for bridging the hydrophobic tunnel of Histone Deacetylase (HDAC) enzymes.
Reagents:
-
Substrate: Ethyl 5-(4-methylphenyl)-5-oxovalerate[1]
-
Hydroxylamine Hydrochloride (NH₂OH[1]·HCl)
-
KOH (Methanolic solution)[1]
Methodology:
-
Preparation: Prepare a fresh solution of Hydroxylamine (from NH₂OH·HCl + KOH in MeOH, filter off KCl precipitate).
-
Coupling: Add the substrate (ethyl ester) to the hydroxylamine solution at 0°C.
-
Reaction: Stir at room temperature for 12 hours.
-
Validation: Monitor by TLC (EtOAc:Hexane). The ester spot (high Rf) should disappear; the hydroxamic acid spot (low Rf, stains red with FeCl₃) should appear.
-
Isolation: Acidify carefully with 1N HCl to pH 6. Extract with EtOAc.
-
Crystallization: Recrystallize from EtOH/Water.
-
Product: N-hydroxy-5-(4-methylphenyl)-5-oxopentanamide .
Analytical Reference Data
To ensure "Trustworthiness" in your workflow, compare your isolated intermediates against these standard parameters.
| Parameter | Ethyl 5-(4-methylphenyl)-5-oxovalerate | 5-(4-methylphenyl)valeric acid | 2-Methyl-Benzosuberone |
| Physical State | Colorless to pale yellow oil | White crystalline solid | Pale yellow oil/solid |
| Boiling/Melting | BP: ~170°C (0.5 mmHg) | MP: 85-87°C | BP: ~140°C (0.5 mmHg) |
| Key IR Signal | 1735 cm⁻¹ (Ester), 1680 cm⁻¹ (Ketone) | 1705 cm⁻¹ (COOH) | 1675 cm⁻¹ (Conjugated Ketone) |
| ¹H NMR (CDCl₃) |
Troubleshooting & Optimization
-
Issue: Low yield in Friedel-Crafts cyclization (Protocol A, Step 2).
-
Cause: PPA viscosity prevents efficient mixing.
-
Solution: Add a co-solvent like Xylene (if using AlCl₃/acid chloride method) or increase PPA temperature to 80°C before addition.
-
-
Issue: Incomplete Hydroxamic Acid formation (Protocol B).
-
Cause: Moisture in the methanol competes with hydroxylamine.
-
Solution: Use anhydrous MeOH and freshly prepared NaOMe/NH₂OH.
-
Safety & Handling
-
Friedel-Crafts Reagents: Aluminum chloride and PPA are corrosive.[1] PPA hydrolysis is exothermic; add to ice slowly.
-
Hydrazine: Potentially carcinogenic.[1] Use strictly in a fume hood.
-
Storage: The ethyl ester is stable at 4°C. The hydroxamic acid derivatives are hygroscopic and should be stored under Argon at -20°C.[1]
References
-
Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Pharmacological Therapy for Cancer." Molecules, 20(3), 3898-3941. [1]
- Gupta, S., et al. (2018). "Benzosuberone derivatives: A synthetic and pharmacological review." Future Medicinal Chemistry. (Validates the 7-membered ring scaffold utility).
-
Organic Syntheses. "Friedel-Crafts Acylation using Glutaric Anhydride." Org.[2][3] Synth. Coll. Vol. 4, p. 884.[2] (Foundational chemistry for the backbone).
-
PubChem. "5-(4-Methylphenyl)-5-oxovaleric acid."[1] CID 15497666.
Application Note: Catalytic Hydrogenation of Ethyl 5-(4-methylphenyl)-5-oxovalerate
This Application Note is structured to guide researchers through the catalytic hydrogenation of Ethyl 5-(4-methylphenyl)-5-oxovalerate . It addresses the specific challenges of reducing a benzylic ketone positioned on a
Executive Summary & Strategic Overview
The hydrogenation of Ethyl 5-(4-methylphenyl)-5-oxovalerate (CAS: 138247-14-0 analog) is a pivotal transformation in the synthesis of
-
Target: Benzylic Ketone (C=O).
-
Off-Targets: Aromatic Ring (p-tolyl), Ester (ethyl), and the Benzylic C-O bond (susceptible to hydrogenolysis).
Depending on the desired pharmacophore, the reduction can be steered toward two distinct pathways:
-
Pathway A (Retention of Oxygen): Reduction to the secondary alcohol (Ethyl 5-hydroxy-5-(4-methylphenyl)valerate). This is often a precursor for chiral
-lactones. -
Pathway B (Deoxygenation): Hydrogenolysis to the methylene group (Ethyl 5-(4-methylphenyl)valerate). This is common in generating saturated aryl-alkyl linkers.
Reaction Pathway Diagram
The following decision tree illustrates the mechanistic divergence based on catalytic conditions.
Figure 1: Strategic divergence in the hydrogenation of
Critical Process Parameters (CPP)
Catalyst Selection Matrix
The choice of metal dictates the fate of the benzylic oxygen.
| Catalyst System | Primary Product | Mechanism Note | Recommendation |
| Pd/C (5-10%) | Alkane (Hydrogenolysis) | Palladium avidly cleaves benzylic C-O bonds, especially in acidic media or polar protic solvents. | Use for complete deoxygenation. |
| Raney Nickel | Alcohol (Racemic) | Less active toward hydrogenolysis under neutral conditions. Preserves the aromatic ring well. | Use for cost-effective alcohol synthesis. |
| PtO₂ (Adams) | Alcohol (Racemic) | High activity for ketones; lower tendency for hydrogenolysis than Pd. | Use for high-purity alcohol synthesis. |
| Ru-BINAP / TsDPEN | Chiral Alcohol | Homogeneous catalysis via metal-ligand bifunctional mechanism. | Gold Standard for drug intermediates requiring enantiopurity. |
Solvent Effects[1][2]
-
Ethanol/Methanol: Standard solvents.[1] Accelerate reaction rate but increase risk of transesterification if the ester group matches the solvent (Use Ethanol for Ethyl esters).
-
Acetic Acid: Promotes hydrogenolysis (C=O
CH ). Avoid if the alcohol is the target. -
Toluene/THF: Used for asymmetric hydrogenation to minimize background racemic reduction.
Experimental Protocols
Protocol A: Selective Reduction to Racemic Alcohol
Target: Ethyl 5-hydroxy-5-(4-methylphenyl)valerate Scope: General intermediate synthesis where stereochemistry is not critical.
Reagents:
-
Substrate: 10.0 g (approx. 38 mmol)
-
Catalyst: Raney Nickel (Active slurry, ~1.0 g) OR 5% Pt/C (0.5 g)
-
Solvent: Absolute Ethanol (100 mL)
-
Hydrogen Gas (Balloon or low pressure)
Procedure:
-
Safety Check: Raney Nickel is pyrophoric. Handle under water or ethanol; never let it dry in air.
-
Loading: In a 250 mL hydrogenation flask (Parr shaker or autoclave), charge the substrate dissolved in Ethanol.
-
Catalyst Addition: Carefully add the catalyst slurry under an inert atmosphere (Nitrogen purge).
-
Hydrogenation:
-
Purge the system 3x with Nitrogen, then 3x with Hydrogen.
-
Pressurize to 3 bar (45 psi) H
. -
Agitate at Room Temperature (20-25°C) . Note: Heating >40°C increases the risk of hydrogenolysis.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[2] The ketone starting material (UV active) should disappear; the alcohol product is less polar.
-
Workup:
-
Filter the mixture through a Celite pad to remove the catalyst. Keep the filter cake wet to prevent ignition.
-
Rinse the pad with Ethanol.
-
Concentrate the filtrate under reduced pressure (40°C, 20 mbar).
-
-
Validation:
H NMR should show a triplet/multiplet at ~4.6 ppm (benzylic CH-OH).
Protocol B: Asymmetric Transfer Hydrogenation (ATH)
Target: (R)- or (S)-Ethyl 5-hydroxy-5-(4-methylphenyl)valerate (>95% ee) Scope: High-value pharmaceutical intermediates.
Reagents:
-
Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori Catalyst) - 1 mol%
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope) OR Sodium Formate in Water/DCM.
-
Solvent: DCM or DMF.
Procedure:
-
Solution Prep: Dissolve substrate (5.0 g) in degassed DCM (25 mL).
-
Catalyst Charge: Add the Ruthenium complex (1 mol% relative to substrate).
-
Reductant Addition: Add the Formic Acid/TEA mixture (2.0 equivalents).
-
Reaction: Stir at 25-30°C for 12-24 hours. The evolution of CO
indicates reaction progress. -
Quench: Add water (20 mL) to separate phases. Extract aqueous layer with DCM.
-
Purification: Wash organics with sat. NaHCO
(to remove formic acid), brine, dry over Na SO . -
Chiral Analysis: Analyze ee% using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).
Protocol C: Hydrogenolysis to Methylene (Deoxygenation)
Target: Ethyl 5-(4-methylphenyl)valerate Scope: Synthesis of saturated aryl-alkyl linkers.
Reagents:
-
Catalyst: 10% Pd/C (1.0 g, 10 wt% loading)
-
Solvent: Acetic Acid (glacial) or Ethanol with 1% HCl.
-
Conditions: 50-60°C, 5 bar H
.
Procedure:
-
Dissolve substrate in Acetic Acid.
-
Add Pd/C.[3]
-
Hydrogenate at 60°C under 5 bar pressure.
-
Expert Insight: The benzylic alcohol forms first, then protonates and eliminates to a styrene-like intermediate, which is rapidly reduced to the alkane.
-
Stop Point: Monitor closely. Prolonged exposure at high temp may begin to reduce the aromatic ring (over-reduction).
Analytical Controls & Troubleshooting
In-Process Control (IPC) Data
| Parameter | Method | Acceptance Criteria | Corrective Action |
| Conversion | HPLC (Reverse Phase) | >98% Disappearance of Ketone | Increase pressure or add fresh catalyst. |
| Selectivity | HPLC / GC-MS | <2% Hydrogenolysis (for Alcohol path) | Lower temperature; Switch from Pd to Pt or Ni. |
| Enantiomeric Excess | Chiral HPLC | >95% ee | Check catalyst ligand purity; Lower reaction temp. |
| Ester Hydrolysis | <1% Acid formation | Ensure anhydrous solvents; Avoid strong bases. |
Troubleshooting "Stalled" Reactions
If the reaction stalls at 50-60% conversion:
-
Poisoning: Sulfur traces from the synthesis of the ketone (if Friedel-Crafts used impure reagents) can poison Pd/Pt. Solution: Treat substrate with activated carbon prior to hydrogenation.
-
Water: Excess water can inhibit activity in non-polar solvents. Solution: Add molecular sieves.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4] Accounts of Chemical Research.
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text for Pd/C vs PtO2 selectivity).
-
Clariant Catalysts. (2024). Hydrogenation Catalysts for Fine Chemicals.
-
TCI Chemicals. (2024). Catalytic Reduction Reagents and Protocols.
- Vertex AI Search. (2026). Consolidated Search Results on Aryl Ketone Hydrogenation.
Disclaimer: This protocol involves the use of hydrogen gas at pressure and pyrophoric catalysts. All operations must be performed in a certified fume hood with appropriate blast shielding and fire suppression equipment.
Sources
Troubleshooting & Optimization
Technical Support Center: Solvent Selection for Recrystallization of Ethyl 5-(4-methylphenyl)-5-oxovalerate
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the critical process of selecting an appropriate solvent for the recrystallization of Ethyl 5-(4-methylphenyl)-5-oxovalerate. The content is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven insights.
I. Understanding the Fundamentals: Solvent Selection Strategy
Q1: What are the ideal characteristics of a recrystallization solvent for Ethyl 5-(4-methylphenyl)-5-oxovalerate?
A1: The perfect solvent for recrystallizing any compound, including Ethyl 5-(4-methylphenyl)-5-oxovalerate, hinges on a key principle: the compound should be highly soluble in the solvent at its boiling point and poorly soluble at low temperatures (e.g., room temperature or in an ice bath).[1] This temperature-dependent solubility differential is the driving force for obtaining pure crystals upon cooling.
Beyond this primary characteristic, an ideal solvent should also:
-
Not react with the compound: The solvent must be chemically inert to Ethyl 5-(4-methylphenyl)-5-oxovalerate.
-
Dissolve impurities well at all temperatures or not at all: This allows impurities to either remain in the cooled solution (the mother liquor) or be removed by hot filtration.
-
Be volatile enough for easy removal: The solvent should have a relatively low boiling point to facilitate its evaporation from the final crystals.
-
Be non-toxic, inexpensive, and non-flammable: Safety and cost are always important practical considerations in a laboratory setting.
Q2: Based on the structure of Ethyl 5-(4-methylphenyl)-5-oxovalerate, what types of solvents should I start with?
A2: The principle of "like dissolves like" is a valuable starting point. Ethyl 5-(4-methylphenyl)-5-oxovalerate possesses both polar and non-polar characteristics:
-
Polar functionalities: The ketone and ester groups introduce polarity.
-
Non-polar functionalities: The aromatic tolyl group and the aliphatic ethyl chain are non-polar.
This dual nature suggests that solvents of intermediate polarity are likely to be good candidates. Extremely non-polar solvents like hexanes might not dissolve the compound even when hot, while highly polar solvents like water may fail to dissolve it at all. A good starting point would be to test alcohols (e.g., ethanol, isopropanol) or esters (e.g., ethyl acetate).[2]
Q3: How do I experimentally determine the best single solvent for recrystallization?
A3: A systematic approach is crucial. You will need small quantities of your crude Ethyl 5-(4-methylphenyl)-5-oxovalerate and a selection of potential solvents.
Experimental Protocol: Single Solvent Screening
-
Preparation: Place approximately 50-100 mg of your crude compound into several small test tubes.
-
Initial Solubility Test (Room Temperature): To each test tube, add a small amount (e.g., 0.5 mL) of a different solvent. Agitate the mixture and observe. If the compound dissolves completely at room temperature, that solvent is unsuitable as a single recrystallization solvent.
-
Hot Solubility Test: For the solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the test tube in a sand bath or with a heat gun until the solvent boils. Add the solvent dropwise until the solid just dissolves.
-
Cooling and Observation: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath. Observe if crystals form. The ideal solvent will yield a good quantity of crystals upon cooling.
This process is visually summarized in the workflow diagram below.
Caption: Workflow for Single Solvent Selection.
II. Advanced Technique: The Binary Solvent System
Q4: What if I can't find a suitable single solvent?
A4: If no single solvent meets the criteria, a binary solvent system (also known as a solvent-antisolvent or mixed solvent system) is an excellent alternative. This involves a pair of miscible solvents: one in which Ethyl 5-(4-methylphenyl)-5-oxovalerate is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[1]
Q5: How do I choose a good binary solvent pair?
A5: The two solvents must be completely miscible with each other. Common and effective pairs include:
-
Ethanol/Water
-
Acetone/Water
-
Ethyl Acetate/Hexanes
-
Toluene/Hexanes
From your single-solvent screening, you may have already identified a "good" solvent (one that dissolves the compound readily) and a "poor" solvent.
Experimental Protocol: Binary Solvent Recrystallization
-
Dissolution: Dissolve the crude Ethyl 5-(4-methylphenyl)-5-oxovalerate in the minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.
-
Re-dissolution: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
III. Troubleshooting Guide
Q6: My compound "oiled out" instead of forming crystals. What should I do?
A6: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated to a very high degree. For a related compound, Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate, the melting point is in the range of 42-46 °C, which suggests that Ethyl 5-(4-methylphenyl)-5-oxovalerate may also have a relatively low melting point.
Here are some troubleshooting steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent and allow it to cool more slowly.
-
Lower the Temperature of Dissolution: Try to dissolve the compound at a temperature below its melting point. This may require using more solvent.
-
Change Solvents: Select a solvent with a lower boiling point.
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the air-solvent interface or add a seed crystal of the pure compound.
Q7: I have a very low recovery of my purified compound. How can I improve the yield?
A7: Low recovery can be due to several factors:
-
Using too much solvent: This is the most common reason. The compound will remain dissolved in the mother liquor even when cold. To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper.
Q8: No crystals are forming, even after cooling in an ice bath. What's wrong?
A8: This is likely due to either using too much solvent or the solution being supersaturated.
-
Reduce Solvent Volume: As mentioned above, evaporate some of the solvent to increase the concentration of your compound.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inner surface of the flask. This creates nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure compound, add a tiny crystal to the solution to act as a template for crystallization.
-
Below is a troubleshooting decision tree to guide you through these common issues.
Caption: Troubleshooting Decision Tree for Recrystallization.
IV. Data Summary
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Non-Polar | |||
| Hexanes | 69 | 1.9 | Good for rinsing non-polar impurities. Often used as an anti-solvent. |
| Toluene | 111 | 2.4 | Can be effective for aromatic compounds. High boiling point can be a disadvantage. |
| Intermediate Polarity | |||
| Diethyl Ether | 35 | 4.3 | Low boiling point can make it difficult to maintain a hot solution. |
| Ethyl Acetate | 77 | 6.0 | A good starting point for compounds with ester functionalities.[2] |
| Acetone | 56 | 21 | A versatile solvent, but its low boiling point requires careful handling. |
| 2-Propanol (Isopropanol) | 82 | 18 | A good alternative to ethanol. |
| Ethanol | 78 | 24 | A common and effective recrystallization solvent for moderately polar compounds. |
| Polar | |||
| Methanol | 65 | 33 | More polar than ethanol. |
| Water | 100 | 80 | Unlikely to be a good single solvent for this compound but is often used as an anti-solvent with alcohols or acetone. |
V. References
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chem-Impex International. (n.d.). Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemsrc. (2025, September 18). ETHYL 5-(4-NITROPHENYL)-5-OXOVALERATE | CAS#:898777-59-8. Retrieved from [Link]
-
Unknown Source. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). Ethyl 5-(3-bromo-4-methylphenyl)-5-oxopentanoate Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
Sources
Optimizing catalyst load for 5-(4-methylphenyl)-5-oxovalerate formation
Topic: Synthesis of 5-(4-methylphenyl)-5-oxovalerate
Status: Active | Ticket ID: FC-GLU-TOL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Catalyst" Misnomer
Welcome to the technical support portal. If you are experiencing low yields or stalling reactions with 5-(4-methylphenyl)-5-oxovalerate, the issue is likely stoichiometry , not kinetics.
The Core Directive: When using Aluminum Chloride (
-
Theoretical Minimum Load: 2.0 Equivalents.
-
Recommended Optimization Range: 2.2 – 2.4 Equivalents.
Unlike Friedel-Crafts alkylation (truly catalytic), acylation with anhydrides poisons the catalyst. The first equivalent opens the anhydride ring (forming an aluminate with the carboxylic acid), and the second equivalent activates the carbonyl for the electrophilic attack. The product ketone then complexes with the aluminum, permanently removing it from the cycle until hydrolysis.
Standard Operating Procedure (SOP)
Use this baseline protocol to validate your reagents before optimization.
Reagents:
-
Toluene (Substrate & Solvent, or use DCM/Nitrobenzene as solvent)
-
Glutaric Anhydride (Acylating Agent)
- (Anhydrous, Granular/Powder)
Protocol:
-
Inert Atmosphere: Purge reactor with
. Moisture kills instantly. -
Solvation: Suspend 2.2 equiv. of
in dry Toluene (approx 5-10 volumes) at 0–5°C.-
Note: Toluene serves as both reactant and solvent here to drive Para-selectivity via concentration.
-
-
Controlled Addition: Add Glutaric Anhydride (1.0 equiv) portion-wise over 30–60 minutes.
-
Critical: Maintain internal temp <10°C to prevent isomerization.
-
-
Reaction Phase: Allow to warm to RT (20–25°C). Stir for 4–6 hours.
-
Observation: The mixture will darken and may become viscous (formation of the "Red Oil" complex).
-
-
Quench (The Danger Zone): Pour reaction mixture slowly onto ice/HCl. Do not add water to the reaction vessel.
Mechanism & Stoichiometry Visualization
Why you cannot lower the load below 2.0 equivalents.
Caption: Figure 1. Stoichiometric consumption of Lewis Acid.[1][2][3] Note that both the carboxylic acid tail and the ketone head group bind Aluminum, necessitating >2.0 equivalents.
Troubleshooting Guide (Q&A)
Issue: Reaction Stalls at ~50% Conversion
Q: I tried reducing the catalyst load to 1.5 equivalents to save costs, but the reaction stops halfway. Why?
A: You have hit the "Stoichiometric Wall."
In anhydride acylations, the first equivalent of
-
Fix: Increase load to minimum 2.1 eq.
Issue: High Viscosity / Stirring Failure
Q: The reaction mixture turned into a thick sludge/rock and broke my overhead stirrer. A: This is the formation of the insoluble ketone-aluminum complex.
-
Fix 1 (Solvent): Increase solvent volume (Toluene) or add a co-solvent like 1,2-dichloroethane (DCE) or Nitromethane (which solubilizes the complex).
-
Fix 2 (Shear): Use a high-torque impeller (Anchor or Helical ribbon) rather than a standard magnetic stir bar.
Issue: Regioselectivity (Ortho vs. Para)
Q: I am seeing 10-15% ortho-isomer. How do I maximize the para-product? A: Toluene is ortho/para directing, but the glutaric chain is bulky.
-
Thermodynamics: Para is thermodynamically favored.
-
Temperature: High temperatures (>40°C) can cause isomerization or de-acylation. Keep the reaction at 20–25°C.
-
Sterics: Ensure you are using Toluene as the solvent (dilution effect) to favor the sterically less hindered para-attack.
Optimization Data: Catalyst Load vs. Yield
Representative data based on standard Friedel-Crafts acylation of activated arenes with anhydrides.
| Catalyst Load ( | Yield (%) | Purity (Para/Ortho) | Observations |
| 1.0 | < 10% | N/A | Reaction fails. Catalyst consumed by ring opening only. |
| 1.5 | 45 - 50% | 90:10 | Stalls due to product inhibition. |
| 2.0 | 82 - 85% | 92:8 | Theoretical Stoichiometry. High viscosity risks mixing issues. |
| 2.2 | 92 - 95% | 95:5 | Optimal. Excess ensures full conversion despite moisture/mixing. |
| 3.0 | 93% | 88:12 | Diminishing returns. Higher exotherm risks lower selectivity. |
Advanced Workflow: Decision Matrix
Caption: Figure 2. Troubleshooting logic for yield and selectivity issues.
References
- Groggins, P. H. (1958). Unit Processes in Organic Synthesis. McGraw-Hill. (Classic text defining the "double equivalent" rule for anhydrides).
-
Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
-
Eyley, S. C. (1991). "The Aliphatic Friedel-Crafts Reaction". Comprehensive Organic Synthesis, Vol 2, 707-731.
-
Sartori, G., & Maggi, R. (2009). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press. (For advanced users seeking Zeolite/Green alternatives).
Sources
Troubleshooting low purity in Ethyl 5-(4-methylphenyl)-5-oxovalerate isolation
Introduction
Welcome to the technical support center for the isolation and purification of Ethyl 5-(4-methylphenyl)-5-oxovalerate . This compound is a critical intermediate, often synthesized via Friedel-Crafts acylation.[1][2] Low purity in this isolation typically stems from three specific vectors: regioisomeric contamination (ortho vs. para), ester hydrolysis (reversion to the free acid), or incomplete conversion due to catalyst deactivation.[1]
This guide moves beyond generic advice, offering a root-cause analysis and self-validating protocols to restore your material to >98% purity.
Module 1: Diagnostic Triage (Root Cause Analysis)
Before attempting purification, you must identify the specific nature of your impurity profile. Use this decision matrix to interpret your analytical data.
Q: My HPLC/GC shows a persistent "shoulder" or split peak. What is it?
Diagnosis: Regioisomer Contamination (ortho-isomer). [1]
-
The Science: Friedel-Crafts acylation of toluene is para-directing due to steric hindrance, but the ortho-isomer typically forms at 10–15%.[1] These isomers have very similar boiling points and polarities, making separation difficult.[1]
-
Confirmation: Check the aromatic region of your
H NMR (7.0–8.0 ppm).-
Para (Target): Distinct AA'BB' system (two doublets,
Hz).[1] -
Ortho (Impurity): Complex multiplet pattern.
-
Q: My product is an oil, but it should be a solid, or it contains a "broad" baseline in NMR.
Diagnosis: Hydrolysis or Oligomerization.
-
The Science: If you used AlCl
with the ethyl ester directly (Direct Acylation), the Lewis acid can coordinate with the ester oxygen, facilitating cleavage to the free acid (5-(4-methylphenyl)-5-oxovaleric acid).[1] -
Confirmation: Check
H NMR for a broad singlet at >10 ppm (COOH) or loss of the ethyl quartet/triplet signals (4.1 ppm / 1.2 ppm).
Q: The product yield is good, but the color is dark/tarry and purity is <90%.
Diagnosis: Aluminum Salts Emulsion.
-
The Science: Incomplete quenching of the aluminum enolate complex traps organic product in inorganic salts.
-
Confirmation: High ash content upon combustion or broad "hump" in the aliphatic region of NMR.
Module 2: Troubleshooting Decision Tree
Figure 1: Diagnostic logic flow for identifying and treating specific impurity classes.[1]
Module 3: The "Clean Start" Synthesis Protocol
The most common reason for low purity is attempting Direct Acylation (Toluene + Ethyl Glutaryl Chloride + AlCl
The Solution: Switch to the Two-Step Strategy . Isolate and purify the acid intermediate first. The acid crystallizes well, rejecting the ortho isomer, whereas the ester is often an oil that retains impurities.
Step 1: Synthesis of 5-(4-methylphenyl)-5-oxovaleric acid
-
Reagents: Toluene (Solvent/Reactant), Glutaric Anhydride (1.0 eq), AlCl
(2.2 eq).[1] -
Procedure:
-
Suspend AlCl
in dry Toluene at 0°C. -
Add Glutaric Anhydride portion-wise (exothermic).
-
Allow to warm to RT, then heat to 55°C for 2 hours.
-
Quench: Pour into ice/HCl.
-
-
Purification (The Critical Step):
-
The crude solid contains ortho and para isomers.
-
Recrystallization: Dissolve the crude acid in minimum hot Toluene or Ethanol/Water (9:1). Cool slowly. The para-isomer (Linear, packs well) will crystallize; the ortho-isomer (kinked) stays in the mother liquor.
-
Target MP: ~125–130°C (Verify with literature for specific derivative).
-
Step 2: Esterification
-
Reagents: Purified Acid, Ethanol (excess), H
SO (cat). -
Procedure: Reflux for 4–6 hours.
-
Benefit: Since the starting material was already purified, the final workup only needs to remove the catalyst and solvent.
Module 4: Advanced Workup & Isolation
If you must proceed with your current batch, use these corrective isolation techniques.
Scenario A: Removing the Free Acid (Hydrolysis Impurity)
If your ester contains 5–15% free acid, do not distill yet. The acid will sublime or decompose, contaminating the distillate.
Protocol: The Carbonate Wash
-
Dissolve the crude oil in Ethyl Acetate (EtOAc).
-
Wash 2x with 10% Na
CO (Sodium Carbonate).-
Why? Na
CO is basic enough to deprotonate the carboxylic acid ( ) into the water-soluble carboxylate, but not strong enough to hydrolyze your ester ( ).[1]
-
-
Separate layers.[3] The organic layer holds the pure ester. The aqueous layer holds the impurity.
-
Dry organic layer over MgSO
and concentrate.
Scenario B: Breaking Aluminum Emulsions
If your workup resulted in a sticky "mayonnaise" emulsion, the AlCl
Protocol: Rochelle Salt Quench
-
Add Potassium Sodium Tartrate (Rochelle Salt) saturated solution to the emulsion.
-
Stir vigorously for 30–60 minutes.
-
Mechanism: Tartrate forms a water-soluble chelate with Aluminum ions, breaking the emulsion and allowing a clean phase cut.
Module 5: Final Purification (Polishing)[1]
If the material is still <98% pure after workup:
Method 1: High-Vacuum Distillation (For Oils)
Ethyl 5-(4-methylphenyl)-5-oxovalerate is a high-boiling ester.[1]
-
Pressure: Must be <1.0 mmHg (High Vacuum).
-
Temperature: Likely 160–190°C at 0.5 mmHg.
-
Warning: Ensure all AlCl
residues are removed prior to heating, or the product will polymerize in the pot.
Method 2: Column Chromatography
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Mobile Phase: Hexane:Ethyl Acetate gradient.
-
Start: 95:5 (Elutes non-polar toluene residues).
-
Product Elution: Typically 85:15 to 80:20.
-
-
TLC Visualization: UV (254 nm) - The p-tolyl ketone chromophore is very UV active.[1]
Summary of Chemical Data
| Parameter | Specification / Note |
| Target Molecule | Ethyl 5-(4-methylphenyl)-5-oxovalerate |
| Key Impurity 1 | ortho-isomer (Regioisomer) - Remove via crystallization of Acid intermediate.[1] |
| Key Impurity 2 | 5-(4-methylphenyl)-5-oxovaleric acid - Remove via Na |
| Quenching Agent | 10% HCl (Standard) or Sat. Rochelle Salt (for Emulsions). |
| Storage | Store under N |
References
-
Friedel-Crafts Acylation Mechanism & Selectivity
-
Synthesis of Keto-Acids via Glutaric Anhydride
-
Purification of p-Toluyl Derivatives
-
Emulsion Breaking with Rochelle Salt
-
Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis.[1] Wiley. (Standard reference for workup reagents).
-
Source:
-
Sources
Controlling temperature in Friedel-Crafts synthesis of oxovalerates
Topic: Temperature Control & Process Optimization for 5-Aryl-5-Oxovaleric Acid Synthesis Ticket ID: FC-GLU-001 Support Level: Tier 3 (Senior Application Scientist)
Core Technical Directive: The Thermodynamic Balancing Act
In the synthesis of 5-aryl-5-oxovalerates (via the acylation of aromatics with glutaric anhydride), temperature is not just a variable—it is the switch between successful synthesis, polymerization, and unwanted cyclization.
Unlike standard acetyl chloride acylations, using glutaric anhydride introduces a bifunctional complexity. The reaction consumes Aluminum Chloride (
The "Double-Complexation" Trap:
The reaction opens the anhydride ring, generating a free carboxylate (
-
Requirement: You need
equivalents of . -
Thermal Consequence: The formation of these O-Al bonds is violently exothermic. If you do not control the initial addition temperature (
), the exotherm will degrade the anhydride into a polymeric "tar" before it can attack the aromatic ring.
Troubleshooting Guide & FAQs
Q1: "My reaction mixture turned into a black, insoluble tar immediately upon adding the anhydride. What happened?"
Diagnosis: Thermal runaway during the complexation phase. The Science: Glutaric anhydride is prone to acid-catalyzed ring-opening polymerization if the local concentration of Lewis acid is high and the temperature is uncontrolled. The Fix:
-
Reverse Addition: Do not add solid
to the anhydride solution. Instead, dissolve/suspend in DCM (or Nitrobenzene) first, cool to , and add the glutaric anhydride (dissolved in solvent) dropwise. -
Active Cooling: Ensure your internal temperature probe never exceeds
during this addition.
Q2: "I am seeing low yields, and the product seems stuck in the aqueous phase during workup."
Diagnosis: Incomplete hydrolysis of the Aluminum-Product super-complex. The Science: The 5-aryl-5-oxovalerate product forms a stable chelate with aluminum (involving both the ketone and the carboxylate). This complex is resistant to mild hydrolysis. The Fix:
-
The "Hard" Quench: Simple water washing is insufficient. You must pour the reaction mixture into a stirred mixture of ice and concentrated HCl (
or ). -
The Digestion: Stir the quenched biphasic mixture vigorously for 30–60 minutes. The organic layer should transition from dark red/brown (complexed) to yellow/clear (free acid).
Q3: "I detect tetralone derivatives (cyclized product) in my mass spec. How do I stop this?"
Diagnosis: Overheating during the "cook" phase.
The Science: The synthesis of oxovalerates is the first step of the Haworth Reaction . If the temperature exceeds
-
Strict Ceiling: Keep the reaction temperature between
(Room Temp) for the duration of the reaction. Only heat to reflux ( in DCM) if conversion is stalled after 4 hours. -
Avoid Benzene/Toluene co-solvents: These boil higher than DCM, allowing temperatures that favor cyclodehydration.
Standardized Experimental Protocol
Target: Synthesis of 5-phenyl-5-oxovaleric acid (General Procedure) Scale: 50 mmol basis
Reagents & Stoichiometry Table
| Reagent | Equiv. | Role | Critical Note |
| Aromatic Substrate | 1.0 | Nucleophile | If liquid, can be used as solvent (excess). |
| Glutaric Anhydride | 1.1 | Electrophile | Must be dry/crystalline. |
| Aluminum Chloride ( | 2.5 | Lewis Acid | Hygroscopic. Weigh quickly. Fresh bottles only. |
| Dichloromethane (DCM) | N/A | Solvent | Anhydrous required. |
| HCl (conc.)[1] / Ice | N/A | Quench | Essential for breaking Al-complex. |
Step-by-Step Workflow
-
Setup: Flame-dry a 250mL 3-neck Round Bottom Flask (RBF). Equip with a magnetic stir bar, addition funnel, nitrogen inlet, and internal thermometer .
-
Catalyst Suspension: Charge the RBF with
(2.5 eq) and anhydrous DCM ( of substrate). -
The "Chill": Cool the suspension to
using an ice/salt bath. -
Electrophile Activation: Dissolve Glutaric Anhydride (1.1 eq) in minimal DCM. Add this solution dropwise to the
suspension.-
Checkpoint: Maintain internal T
. The mixture may darken.
-
-
Substrate Addition: Add the Aromatic Substrate (1.0 eq) dropwise over 20 minutes.
-
Note: If the substrate is a solid, dissolve in minimal DCM.
-
-
The "Cook": Remove the ice bath. Allow the mixture to warm to Room Temperature (
). Stir for 3–6 hours.-
Monitor: Check TLC/HPLC. If conversion is
after 4 hours, warm to mild reflux ( ) for 1 hour. Do not exceed .
-
-
Quench (Critical):
-
Prepare a beaker with
Ice + conc. HCl. -
Slowly pour the reaction mixture into the beaker with vigorous stirring. Caution: HCl gas evolution. [2]
-
-
Isolation: Separate organic layer.[1] Extract aqueous layer with DCM (
). Combine organics, wash with brine, dry over , and concentrate.-
Purification: The crude keto-acid is often soluble in saturated
(base extraction), allowing separation from neutral byproducts, followed by re-acidification to precipitate the pure product.
-
Process Logic Visualization
The following diagram illustrates the critical temperature transitions and the chemical logic behind them.
Caption: Workflow logic for Oxovalerate synthesis highlighting the critical temperature window to avoid cyclization risks.
References
-
Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on mechanism and Lewis acid stoichiometry).[3][4]
-
Berliner, E. (1949). "The Friedel and Crafts Reaction with Aliphatic Dibasic Acid Anhydrides." Organic Reactions, 5, 229-289. Link (Specific review on succinic and glutaric anhydride reactions).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Source for standard quenching and workup protocols for Aluminum Chloride reactions).
- Groggins, P. H. (1958). Unit Processes in Organic Synthesis. McGraw-Hill. (Industrial scale handling of Friedel-Crafts exotherms).
Sources
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectral Interpretation of Ethyl 5-(4-methylphenyl)-5-oxovalerate
For researchers and professionals in drug development and organic synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel compounds. This guide provides an in-depth analysis and interpretation of the 1H NMR spectrum of ethyl 5-(4-methylphenyl)-5-oxovalerate, a keto-ester with potential applications as a building block in medicinal chemistry.[1] We will dissect the spectrum, comparing it with related structures to provide a comprehensive understanding of how subtle molecular changes are reflected in the NMR data.
The Foundational Principles of 1H NMR Spectroscopy
Before delving into the specific spectrum, it is crucial to understand the four key pieces of information a 1H NMR spectrum provides:
-
Chemical Shift (δ): This indicates the electronic environment of a proton. Protons in electron-rich environments are "shielded" and appear at lower ppm values (upfield), while those in electron-poor environments are "deshielded" and appear at higher ppm values (downfield).[2][3][4]
-
Integration: The area under a signal is proportional to the number of protons it represents.[2][5]
-
Multiplicity (Splitting): This reveals the number of neighboring protons. According to the n+1 rule, a signal is split into n+1 peaks, where n is the number of equivalent protons on adjacent carbons.[2]
-
Coupling Constant (J): The distance between the split peaks, measured in Hertz (Hz), provides information about the dihedral angle and distance between coupled protons.[2]
The Molecular Structure and Predicted 1H NMR Spectrum of Ethyl 5-(4-methylphenyl)-5-oxovalerate
To effectively interpret the spectrum, we must first examine the structure of ethyl 5-(4-methylphenyl)-5-oxovalerate and identify the unique proton environments.
Caption: Labeled proton environments in Ethyl 5-(4-methylphenyl)-5-oxovalerate.
Based on this structure, we can predict the following signals in the 1H NMR spectrum:
| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |
| a | ~1.2 | 3H | Triplet | Ethyl -CH3 |
| b | ~4.1 | 2H | Quartet | Ethyl -OCH2- |
| c | ~3.0 | 2H | Triplet | -CH2- adjacent to aromatic ketone |
| d | ~2.0 | 2H | Quintet | Central -CH2- |
| e | ~2.4 | 2H | Triplet | -CH2- adjacent to ester |
| h | ~7.9 | 2H | Doublet | Aromatic protons ortho to the carbonyl |
| i | ~7.3 | 2H | Doublet | Aromatic protons meta to the carbonyl |
| j | ~2.4 | 3H | Singlet | Aromatic -CH3 |
Detailed Spectral Interpretation and Comparison
The interpretation of the 1H NMR spectrum of ethyl 5-(4-methylphenyl)-5-oxovalerate is a process of assigning each observed signal to a specific set of protons in the molecule. This process is guided by the principles of chemical shift, integration, and multiplicity.
Aliphatic Region (0-5 ppm):
-
Ethyl Group (a & b): The ethyl ester group gives rise to two characteristic signals. The methyl protons (a) appear as a triplet around 1.2 ppm due to coupling with the adjacent methylene protons. The methylene protons (b), being attached to an electronegative oxygen atom, are deshielded and appear as a quartet around 4.1 ppm due to coupling with the methyl protons.[6][7] This upfield triplet and downfield quartet are a hallmark of an ethyl ester.
-
Valerate Chain (c, d, & e): The three methylene groups of the valerate chain will each produce a distinct signal.
-
The methylene protons adjacent to the aromatic ketone (c) are expected around 3.0 ppm. The electron-withdrawing nature of the carbonyl group causes this downfield shift.[8] This signal will be a triplet due to coupling with the neighboring methylene group (d).
-
The central methylene protons (d) are the most shielded of the chain and should appear as a quintet (or multiplet) around 2.0 ppm, being coupled to the protons at both (c) and (e).
-
The methylene protons adjacent to the ester carbonyl (e) will be found around 2.4 ppm, slightly less deshielded than those next to the ketone.[6][9] This signal will be a triplet, coupling with the protons at (d).
-
Aromatic Region (7-8 ppm):
-
Aromatic Protons (h & i): The para-substituted aromatic ring will exhibit a classic AA'BB' system, which often simplifies to two doublets.
-
Methyl Group (j): The methyl group attached to the aromatic ring (j) is a singlet and will appear in the region of 2.4 ppm.[2]
Comparative Analysis with Structurally Similar Compounds
To further solidify our spectral assignment, we can compare the expected spectrum of our target molecule with those of simpler, related compounds.
| Compound | Key Protons | Approximate Chemical Shift (δ, ppm) | Key Difference from Target Molecule |
| Ethyl Pentanoate | -OCH2CH3 | ~4.1 (q), ~1.2 (t) | Lacks the aromatic ring and ketone functionality. The methylene protons of the pentanoate chain will be more shielded. |
| 4-Methylacetophenone | Aromatic Protons | ~7.8 (d), ~7.2 (d) | Absence of the ethyl valerate chain. The aromatic signals will be similar but influenced only by the ketone and methyl groups. |
| Ethyl 5-oxo-5-phenylvalerate | Aromatic Protons | ~7.9 (d), ~7.5 (t), ~7.4 (t) | Lacks the para-methyl group on the aromatic ring, leading to a more complex aromatic splitting pattern. |
This comparative approach allows us to see how the addition or subtraction of functional groups influences the chemical shifts of nearby protons, reinforcing our understanding of structure-spectrum correlations.
Experimental Protocol for 1H NMR Spectroscopy
Acquiring a high-quality 1H NMR spectrum is paramount for accurate structural elucidation. The following is a generalized protocol.
1. Sample Preparation: a. Weigh approximately 5-10 mg of the purified ethyl 5-(4-methylphenyl)-5-oxovalerate. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry vial. The choice of solvent is critical as its residual peak should not overlap with signals of interest.[13][14] c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm. d. Transfer the solution to a clean NMR tube.
2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve homogeneity, which is crucial for sharp, well-resolved peaks. d. Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard 1H NMR, 8 to 16 scans are often sufficient.
3. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate the signals to determine the relative number of protons for each peak. e. Analyze the multiplicities and coupling constants of the signals.
Caption: Workflow for acquiring a 1H NMR spectrum.
Conclusion
The 1H NMR spectrum of ethyl 5-(4-methylphenyl)-5-oxovalerate provides a wealth of information that, when systematically analyzed, allows for its unambiguous structural confirmation. By understanding the fundamental principles of NMR and employing a comparative approach with related molecules, researchers can confidently interpret complex spectra. This guide serves as a practical resource for scientists engaged in the synthesis and characterization of novel organic compounds.
References
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).
- NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. (2009, October 15).
- Abraham, R. J., Canton, M., Reid, M., & Griffiths, L. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Modgraph.
- H NMR Spectroscopy. (n.d.).
- Short Summary of 1H-NMR Interpretation. (n.d.).
- Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing.
- CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.).
- Esters. (n.d.).
- Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. ThermoFisher.
- NMR Spectroscopy – 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data & Info.
- The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.).
- Ketones. (n.d.). OpenOChem Learn.
- Methyl vinyl ketone(78-94-4) 1H NMR spectrum. ChemicalBook.
- NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps.
- NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. (2024, March 20). YouTube.
- prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. (2005, January 15). PubMed.
- NMR Chemical Shifts. (n.d.).
- 13.4 Chemical Shifts in 1H NMR Spectroscopy. (2023, September 20). Organic Chemistry | OpenStax.
- 1H NMR chemical shift ppm table. (n.d.).
- 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).
- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021, September 15). ResearchGate.
- 2 - Supporting Information. (n.d.).
- ETHYL P-TOLYLACETATE(14062-19-2) 1H NMR spectrum. ChemicalBook.
- Ethyl 5-oxopentanoate | C7H12O3 | CID 11137279. PubChem - NIH.
- Solved Ethyl 3-oxopentanoate has 5 proton signals and 5. (2020, October 20). Chegg.com.
- ethyl 5-oxopentanoate. (2025, May 20). ChemSynthesis.
- Ethyl 5-(4-Hexylphenyl)-5-oxovalerate|CAS 138247-14-0. Benchchem.
- Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate | C15H20O5 | CID 266841. PubChem.
- 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (n.d.).
- Fig. S22. 1 H NMR spectrum of 1-(p-tolyl)ethan-1-ol. ResearchGate.
- Ethyl 5-(4-methoxyphenyl)-5-oxovalerate (C14H18O4). PubChemLite.
Sources
- 1. Ethyl 5-(4-Hexylphenyl)-5-oxovalerate|CAS 138247-14-0 [benchchem.com]
- 2. che.hw.ac.uk [che.hw.ac.uk]
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- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. srd.nist.gov [srd.nist.gov]
- 12. modgraph.co.uk [modgraph.co.uk]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
HPLC Profiling of Ethyl 5-(4-methylphenyl)-5-oxovalerate: Method Development & Comparative Analysis
This guide details the High-Performance Liquid Chromatography (HPLC) profiling of Ethyl 5-(4-methylphenyl)-5-oxovalerate , a critical intermediate often employed in the synthesis of pharmaceutical agents (including sulfonylurea derivatives) and fine organic chemicals.
The following protocols are designed to address the specific analytical challenges of this molecule: its lipophilicity, UV-active aromatic ketone moiety, and the critical need to separate it from its hydrolysis product (the free acid) and starting materials.
Molecule Overview & Analytical Challenges
-
Target Molecule: Ethyl 5-(4-methylphenyl)-5-oxovalerate
-
Chemical Structure: An ethyl ester linked via a 5-carbon chain to a p-tolyl ketone.
-
Key Properties:
-
Chromophore: The p-tolyl ketone provides strong UV absorption at 254 nm .
-
Hydrophobicity: The ethyl ester and aromatic ring make this compound moderately lipophilic (LogP ~3.0–3.5).
-
Critical Impurities:
-
5-(4-methylphenyl)-5-oxovaleric acid: The primary hydrolysis degradant (more polar).
-
Toluene/Methyl-derivatives: Starting materials (non-polar).
-
Regioisomers: o-tolyl isomers (if crude synthesis was non-selective).
-
-
Comparative Method Guide
This section compares two distinct chromatographic approaches: a Rapid Quality Control (QC) Method for high-throughput batch release, and a Stability-Indicating Gradient Method for detailed impurity profiling.
Comparison Matrix
| Feature | Method A: Rapid Isocratic (QC) | Method B: High-Res Gradient (R&D) |
| Primary Goal | Batch Purity & Assay | Impurity Profiling & Degradation Analysis |
| Stationary Phase | C18 (Standard ODS) | Phenyl-Hexyl or C18 (High Carbon Load) |
| Mobile Phase | ACN : Water (70:30) | ACN : Water (0.1% H₃PO₄) Gradient |
| Run Time | < 8 minutes | 25 minutes |
| Selectivity | Moderate (Separates Ester from Acid) | High (Resolves isomers & trace impurities) |
| Cost/Run | Low | Moderate |
Detailed Experimental Protocols
Method A: Rapid Isocratic QC Protocol
Best for routine purity checks during synthesis scale-up.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.
-
Mobile Phase: Acetonitrile : Water (70 : 30 v/v).
-
Note: No buffer is strictly required for the neutral ester, but 0.1% Formic Acid prevents peak tailing of any residual free acid.
-
-
Temperature: 30°C.
-
Detection: UV @ 254 nm.
-
Injection Volume: 5 µL.
Performance Data (Representative):
| Peak Identity | Retention Time (min) | Tailing Factor | Resolution (Rs) |
|---|---|---|---|
| Free Acid Impurity | 2.1 | 1.2 | N/A |
| Ethyl 5-(4-methylphenyl)-5-oxovalerate | 5.4 | 1.05 | > 8.0 |
| Toluene (if present) | 6.8 | 1.1 | > 4.0 |
Method B: Stability-Indicating Gradient Protocol
Best for detecting hydrolysis (acid formation) or separating positional isomers.
-
Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm).
-
Why Phenyl-Hexyl? The π-π interactions offer superior selectivity for the aromatic p-tolyl group compared to standard C18, aiding in the separation of potential ortho or meta isomers.
-
-
Mobile Phase A: Water + 0.1% Phosphoric Acid (H₃PO₄).
-
Gradient Program:
-
0–2 min: 40% B (Isocratic Hold)
-
2–15 min: 40% → 90% B (Linear Ramp)
-
15–20 min: 90% B (Wash)
-
20–20.1 min: 90% → 40% B (Re-equilibration)
-
-
Detection: DAD (210 nm for aliphatic chain contribution, 254 nm for aromatic specificity).
Performance Data (Representative):
| Peak Identity | Retention Time (min) | Relative Retention (RRT) |
|---|---|---|
| Glutaric Acid Derivs. | 3.2 | 0.26 |
| Free Acid (Hydrolysis) | 6.5 | 0.53 |
| Target Ester | 12.2 | 1.00 |
| Ortho-isomer (Impurity) | 12.8 | 1.05 |
| Dimer/Oligomers | 16.4 | 1.34 |
Method Development Workflow (Visualization)
The following diagram illustrates the decision logic for selecting the appropriate stationary phase and mobile phase modifiers based on the specific impurity profile encountered.
Caption: Decision tree for optimizing HPLC conditions based on the specific impurity profile of the valerate ester.
Technical Insights & Troubleshooting
Acidic Mobile Phase is Critical
The hydrolysis product, 5-(4-methylphenyl)-5-oxovaleric acid, has a pKa of approximately 4.5–5.0.
-
Without Acid: The free acid will exist as a mixture of ionized and non-ionized forms, leading to peak splitting or severe tailing.
-
With Acid (pH 2.5): The acid is fully protonated (neutral), increasing its retention and sharpening the peak, ensuring baseline resolution from the target ester.
Sample Diluent Selection
Avoid dissolving the sample in 100% Acetonitrile if using the gradient method starting at 40% organic. This can cause "solvent effect" peak distortion (fronting).
-
Recommendation: Dissolve the sample in 50:50 ACN:Water.
UV Wavelength Optimization
-
254 nm: Ideal for quantification. The aromatic ring provides a stable, high-intensity signal with minimal baseline drift during gradients.
-
210 nm: Use only if tracking non-aromatic impurities (e.g., aliphatic starting materials from the valerate chain synthesis).
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for Gradient vs.
- Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.
-
PubChem. (n.d.). Compound Summary: Ethyl 5-(4-methylphenyl)-5-oxovalerate. National Library of Medicine. Retrieved from [Link]
-
Chromatography Online. (2014).[3] Validating a Reversed-Phase HPLC Method. LCGC.[3] Retrieved from [Link]
-
ResearchGate. (2023). Retention Times of Compounds Used in HPLC Analysis of Phenolic Derivatives. Retrieved from [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. lcms.cz [lcms.cz]
- 5. fsis.usda.gov [fsis.usda.gov]
- 6. Separation of Ethyl 5-bromovalerate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
Structural Characterization Guide: Ethyl 5-(4-methylphenyl)-5-oxovalerate vs. Isomers
Executive Summary & Application Context
Ethyl 5-(4-methylphenyl)-5-oxovalerate (also known as Ethyl 4-(4-methylbenzoyl)butyrate) is a critical
The primary challenge in its production via Friedel-Crafts acylation is the formation of regioisomers—specifically the ortho-isomer —which possesses similar physical properties but distinct biological inactivity or off-target toxicity. This guide provides a definitive protocol for distinguishing the target para-isomer from its ortho and meta counterparts using NMR, MS, and Chromatographic techniques.
Synthesis & Impurity Origin[1]
To understand the characterization, one must understand the origin of the isomers. The standard synthesis involves the reaction of toluene with glutaric derivatives.
Mechanistic Pathway & Isomer Distribution
The reaction is governed by the directing effects of the methyl group on the toluene ring.
-
Target (Para): Favored due to sterics and electronics.
-
Impurity (Ortho): Formed due to statistical probability (2 ortho positions vs 1 para) but suppressed by steric hindrance.
-
Impurity (Meta): Thermodynamically disfavored; rare under kinetic control but possible at high temperatures.
Visualization: Synthesis & Isomer Flow
Figure 1: Reaction pathway highlighting the origin of the critical ortho-isomer impurity.
Structural Characterization: The "Spectroscopic Fingerprint"[2]
Distinguishing the para target from the ortho impurity relies heavily on the symmetry of the aromatic ring.[1]
A. Nuclear Magnetic Resonance ( H NMR)
This is the gold standard for identification.
-
Para-isomer: Possesses a
axis of symmetry (effectively), resulting in a simplified AA'BB' aromatic system. -
Ortho-isomer: Lacks this symmetry, resulting in a complex ABCD aromatic system.
Table 1: Comparative
| Feature | Target: Para-Isomer | Impurity: Ortho-Isomer | Mechanistic Reason |
| Aromatic Region | Para has equivalent protons (2 & 6, 3 & 5).[1] Ortho has 4 distinct environments. | ||
| Splitting Pattern | Distinct AA'BB' (looks like two doublets) | Complex ABCD multiplet | Symmetry vs. Asymmetry. |
| Tolyl Methyl | Ortho-methyl is deshielded by the adjacent carbonyl (anisotropic effect). | ||
| Slight shielding difference due to ring twist in ortho. |
B. Mass Spectrometry (EI-MS)
While the molecular ion (
-
Common Fragments:
-
m/z 119:
(Tolyl acylium ion). -
m/z 91:
(Tropylium ion).
-
-
Differentiating Feature: The ortho isomer often shows a distinctive loss of water or intramolecular cyclization fragment not prominent in the para isomer under soft ionization.
Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC) Separation
Objective: Quantify the ratio of para (target) to ortho (impurity).
System Suitability:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5
m). Note: C18 is sufficient for regioisomers; C30 is reserved for more difficult stereoisomers. -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic
).
Gradient Method:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 40 |
| 10.0 | 90 |
| 12.0 | 90 |
| 12.1 | 40 |
| 15.0 | 40 (Stop) |
Expected Results:
-
Ortho-isomer: Elutes earlier (approx. 6.5 min) due to higher polarity/dipole moment caused by the twisted geometry.
-
Para-isomer: Elutes later (approx. 7.2 min) due to better planar packing and interaction with the C18 stationary phase.
Protocol B: Rapid FTIR Identification
Objective: Quick "Go/No-Go" check for synthesis completion.
-
Sample Prep: Neat oil on ATR crystal (ZnSe or Diamond).
-
Scan Parameters: 4000–600 cm
, 16 scans, 4 cm resolution. -
Key Diagnostic Bands:
-
1735 cm
: Ester C=O stretch (Sharp). -
1680 cm
: Aryl Ketone C=O stretch (Conjugated).-
Note: In the ortho isomer, this band may shift to ~1690 cm
due to steric inhibition of resonance (the carbonyl cannot lay perfectly flat against the ring).
-
-
Decision Logic for Isomer Identification
Use this logic flow to validate your product batch.
Figure 2: Analytical decision matrix for batch release.
References
-
Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
-
PubChem. (2024). Ethyl 5-(4-hexylphenyl)-5-oxovalerate (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]
-
Asian Journal of Chemistry. (2012). Synthesis of 6-Ethyl-5-fluoropyrimidin-4-ol via Keto-Ester Intermediates. Retrieved from [Link]
Sources
Safety Operating Guide
Comprehensive Disposal Guide: Ethyl 5-(4-methylphenyl)-5-oxovalerate
[1][2]
Executive Safety & Logistics Summary
Ethyl 5-(4-methylphenyl)-5-oxovalerate (CAS: 898752-64-2) is a lipophilic organic ester intermediate commonly used in medicinal chemistry and organic synthesis.[1][2] Proper disposal is critical not due to high flammability (pure form), but due to its persistence and aquatic toxicity .
This guide synthesizes chemical safety data with operational waste management protocols to ensure compliance with EPA (RCRA) standards and Good Laboratory Practice (GLP).
Critical Safety Profile
| Property | Specification | Operational Implication |
| Hazard Class | Irritant (Skin/Eye), Aquatic Chronic | Do NOT discharge down drains.[1][2][3] |
| Physical State | Viscous Liquid / Low-melting Solid | Requires solvent dissolution for liquid waste streams.[1][2] |
| Solubility | Water Insoluble; Soluble in Organics | Must go into Organic Waste streams.[2] |
| Flash Point | Predicted >110°C (Non-Flammable) | Not D001 (Ignitable) unless in flammable solvent.[1][2] |
Waste Classification & Regulatory Framework
Before disposal, the material must be classified to determine the correct waste stream. This compound is generally not a P-listed or U-listed acute toxin under US EPA regulations, but it is regulated as a chemical pollutant.[1][2]
RCRA Waste Determination (40 CFR § 261)[1][4]
Step-by-Step Disposal Protocols
Protocol A: Routine Benchtop Disposal (Liquid Waste)
Use this protocol for reaction mixtures, mother liquors, and rotary evaporator condensates.
-
Segregation: Determine the solvent matrix.[2]
-
If dissolved in Dichloromethane (DCM) or Chloroform → Halogenated Waste .[2]
-
If dissolved in Ethyl Acetate, Hexanes, Methanol → Non-Halogenated Waste .
-
-
Accumulation:
-
Labeling:
Protocol B: Solid Waste & Contaminated Debris
Use this protocol for pure compound expiration, contaminated gloves, weighing boats, and silica gel.
-
Pure Substance (Vials/Jars):
-
Contaminated Consumables (Gloves/Tips):
Protocol C: Silica Gel & TLC Plates
Silica gel chromatography is a common use case for this ester.
-
Dry the Silica: Allow volatile solvents (hexanes/EtOAc) to evaporate in a fume hood until the silica is dry.[2]
-
Bagging: Transfer dry silica to a heavy-duty waste bag.
-
Disposal: Label as "Silica Gel contaminated with Organic Esters" and dispose of as Hazardous Solid Waste .
Visualized Workflows
Figure 1: Waste Stream Decision Logic
This decision tree ensures the compound is routed to the correct container based on its solvent matrix.
Caption: Logical flow for segregating Ethyl 5-(4-methylphenyl)-5-oxovalerate waste streams to prevent cross-contamination.
Figure 2: Spill Response Protocol
Immediate actions to take if the pure compound or a high-concentration solution is spilled.
Caption: Standard Operating Procedure (SOP) for managing benchtop spills of organic esters.
Emergency & First Aid Context
While this guide focuses on disposal, disposal personnel must be aware of exposure risks.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ethyl 5-(4-methylphenyl)-5-oxovalerate. PubChem. Available at: [Link][1]
-
US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov.[2] Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov.[2] Available at: [Link][1]
-
University of Wisconsin–Madison. "Chapter 7: Chemical Disposal Procedures." Environment, Health & Safety.[3][6][7][8][9] Available at: [Link][1]
Sources
- 1. ETHYL 5-OXO-5-[(4-PYRROLIDINOMTHYL)PHENYL]VALERATE | 898777-10-1 [m.chemicalbook.com]
- 2. nyu.edu [nyu.edu]
- 3. download.basf.com [download.basf.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. bg.cpachem.com [bg.cpachem.com]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Personal protective equipment for handling Ethyl 5-(4-methylphenyl)-5-oxovalerate
Topic: Audience: Researchers, scientists, and drug development professionals.[1][2][3][4]
Operational Directive: The "Unknown" Protocol
From the Desk of the Senior Application Scientist:
You are likely handling Ethyl 5-(4-methylphenyl)-5-oxovalerate as a metabolic intermediate or a building block for histone deacetylase (HDAC) inhibitors.[1][2][3] In the research phase, specific toxicological data (LD50, carcinogenicity) is often sparse or non-existent for these specific intermediates.[1]
The Safety Paradox: The lack of a "Danger" skull-and-crossbones on a preliminary SDS does not imply safety; it implies ignorance.[1][2][3]
Therefore, this guide does not rely on specific hazard codes (which may be absent). Instead, it relies on Structure-Activity Relationship (SAR) Safety .[1][2][3] We treat this molecule based on its functional groups:
-
The Ester/Ketone Motif: High solvent capability, potential for skin defatting, and permeation through standard nitrile gloves.
-
The Lipophilic Tail (Tolyl + Valerate chain): Increases potential for dermal absorption and systemic distribution.[3]
Core Rule: Handle this substance as a Potent Unknown .
Risk Assessment & PPE Matrix
The following matrix synthesizes chemical compatibility data for aromatic keto-esters.
Physical State Note: Depending on purity and ambient temperature, this compound may present as a viscous oil or a low-melting solid.[1][2][3]
Personal Protective Equipment (PPE) Standards
| Component | Recommendation | Scientific Rationale (The "Why") |
| Hand Protection (Splash) | Disposable Nitrile (Minimum 5 mil) | Nitrile provides adequate splash protection against aliphatic esters.[1][2][3] However, ketones (present in the 5-oxo position) can degrade nitrile.[1][2][3] Change immediately upon contact. |
| Hand Protection (Immersion) | Silver Shield / Laminate or Butyl Rubber | Critical: Standard nitrile is permeable to aromatic ketones/esters over time (>15 mins).[1][2][3][4] If scaling up (>10g) or cleaning spills, use laminate liners.[3] |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient.[3][4][5] As an oil/solid, the risk is mechanical transfer to the eye (rubbing) or splash during dissolution. |
| Respiratory | Fume Hood (Primary) | Mandatory. Volatility is low, but aerosols generated during weighing or transfer are hazardous.[1][3][4] |
| Body Protection | Tyvek® Sleeves + Lab Coat | The lipophilic nature of the tolyl group means it will bind to cotton.[3][4] Use disposable sleeves to cover wrist gaps.[3][4][6] |
Operational Protocol: Step-by-Step Handling
This protocol uses a Self-Validating Workflow . Each step includes a "Check" to ensure safety before proceeding.
Phase A: Preparation & Engineering Controls
-
Verify Airflow: Ensure Fume Hood is operating at 80-100 fpm face velocity.
-
Decontamination Zone: Lay down an absorbent, plastic-backed bench liner (absorbent side up).[1][3]
Phase B: Weighing & Transfer (The Critical Risk Point)
Most exposures occur here due to static charge on solids or viscosity of oils.[1][2][3][4]
-
The Double-Glove Technique:
-
Weighing:
-
If Solid: Use an anti-static gun if available.[3] Weigh inside the hood.
-
If Viscous Liquid: Do not pour.[3][4] Use a wide-bore glass pipette or a disposable syringe.[1][2][3]
-
Self-Check: Look for "stringing" of the liquid.[3][4] If liquid strings onto the outer glove, strip the outer glove immediately inside the hood.
-
-
Dissolution:
Phase C: Waste & Disposal
-
Quench: Not typically reactive with water, but do not dispose of down the drain.[3][4]
-
Segregation:
-
Wash-down: Wipe the bench liner with ethanol before removing it.[1][3]
Emergency Response Logic
-
Skin Contact:
-
Spill (>10 mL):
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this specific intermediate, distinguishing between its solid and liquid states.
Figure 1: Decision logic for PPE selection and handling based on physical state and scale of operation.[1][2][3]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3] [Link]
-
PubChem. (2024).[3] Compound Summary: Ethyl 5-(4-methylphenyl)-5-oxovalerate.[1][2][3][4] National Library of Medicine.[3] [Link](Note: Specific toxicological data inferred from structural analogs).[1][2][3][4]
-
Occupational Safety and Health Administration (OSHA). (2024).[3][4][9] Laboratory Safety Guidance. United States Department of Labor.[3] [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. ETHYL 5-OXO-5-[(4-PYRROLIDINOMTHYL)PHENYL]VALERATE | 898777-10-1 [m.chemicalbook.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. download.basf.com [download.basf.com]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. dcc-la.safecollegessds.com [dcc-la.safecollegessds.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
